CGP11952
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-[(dimethylamino)methyl]-N-ethyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5O2/c1-4-24-21(30)20-25-18(12-27(2)3)28(26-20)17-10-9-13(22)11-15(17)19(29)14-7-5-6-8-16(14)23/h5-11H,4,12H2,1-3H3,(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQLQRRQIHFEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN(C(=N1)CN(C)C)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214271 | |
| Record name | Cgp 11952 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64078-09-7 | |
| Record name | Cgp 11952 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064078097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cgp 11952 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-11952 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV230G3U1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CGP 35348, a Selective GABA-B Receptor Antagonist
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document provides a detailed technical overview of the mechanism of action of CGP 35348, a selective antagonist of the GABA-B receptor. Due to the lack of specific information on "CGP11952," this guide focuses on the well-characterized and structurally related compound, CGP 35348, as a representative example of this class of antagonists. The principles and methodologies described herein are broadly applicable to the study of other GABA-B receptor antagonists.
Core Mechanism of Action: Antagonism of GABA-B Receptors
CGP 35348 functions as a selective antagonist at GABA-B receptors.[1] These receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central and peripheral nervous systems.[2][3]
The primary mechanism of action of CGP 35348 involves its competitive binding to the orthosteric site on the GABA-B1 subunit of the heterodimeric GABA-B receptor. This binding prevents the endogenous ligand, GABA, from activating the receptor. Consequently, the downstream signaling cascade initiated by GABA-B receptor activation is inhibited.
Impact on G-Protein Signaling
Under normal physiological conditions, GABA binding to the GABA-B receptor induces a conformational change that activates associated inhibitory G-proteins, specifically of the Gαi/o family.[3] This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. CGP 35348, by blocking GABA binding, prevents this G-protein activation.
Modulation of Adenylyl Cyclase Activity
The activated Gαi/o subunit typically inhibits the enzyme adenylyl cyclase.[3] This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). By preventing the activation of Gαi/o, CGP 35348 effectively disinhibits adenylyl cyclase, leading to a relative increase in or maintenance of basal cAMP levels that would otherwise be suppressed by GABA-B receptor agonism.
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway of the GABA-B receptor and the point of intervention for CGP 35348.
References
CGP 11952: An In-depth Technical Guide
Executive Summary
CGP 11952 is an experimental benzodiazepine (B76468) derivative, classified as a triazolyl benzophenone, that has been investigated for its potential therapeutic application in epilepsy.[1] Unlike traditional benzodiazepines, CGP 11952 has been noted for its unique cognitive profile in preliminary studies with epilepsy patients. This document provides a comprehensive overview of the currently available public information on CGP 11952, including its mechanism of action, findings from clinical research, and a discussion on the limitations of the available data. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
As a benzodiazepine derivative, CGP 11952 is presumed to exert its effects through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor. Benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site. This binding event enhances the effect of the neurotransmitter GABA, increasing the frequency of chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuron, which decreases its excitability and produces an inhibitory effect on neurotransmission. This general mechanism is central to the anticonvulsant properties of this class of drugs.[2][3]
Clinical and Pharmacological Data
The primary source of information on the effects of CGP 11952 comes from two open-label studies conducted on patients with intractable epilepsy.[1] These studies assessed the cognitive functioning of patients using a computerized neuropsychological battery.
Cognitive Effects in Epilepsy Patients
The findings from these studies indicated a mixed but interesting cognitive profile for CGP 11952, particularly when compared to other benzodiazepines.
| Cognitive Domain | Observed Effect of CGP 11952 | Reference |
| Information Processing | Positive effect on speed | [1] |
| Perceptual Sensitivity | Positive effect | [1] |
| Response Preciseness | Positive effect | [1] |
| Reaction Time | Negative effect (increased) | [1] |
| Memory Consolidation | Less negative effect compared to other benzodiazepines | [1] |
Table 1: Summary of Cognitive Effects of CGP 11952 in Epilepsy Patients
A notable outcome was the observation that CGP 11952 had a less detrimental effect on memory consolidation, a common adverse effect associated with benzodiazepine use.[1]
Quantitative Data
| Data Type | Value | Reference |
| Binding Affinity (Ki or IC50) | Not Publicly Available | N/A |
| Pharmacokinetics (ADME) | Not Publicly Available | N/A |
| Effective Dose in Studies | Not Publicly Available | N/A |
Table 2: Availability of Quantitative Data for CGP 11952
Experimental Protocols
Detailed experimental protocols for the synthesis, in vitro, or in vivo preclinical evaluation of CGP 11952 are not available in the reviewed literature. However, the methodology for the clinical assessment of cognitive functions can be inferred from the study description.[1]
Protocol for Cognitive Function Assessment in Epilepsy Patients
The study employed a computerized neuropsychological battery to evaluate the effects of CGP 11952 on cognitive performance in patients with intractable epilepsy. The general workflow of this assessment is outlined below.
Chemical Information
The specific chemical structure of CGP 11952 has not been disclosed in the available public literature. It is described as a triazolyl benzophenone.[1]
Conclusion
CGP 11952 is an experimental pro-benzodiazepine that showed a unique and potentially favorable cognitive profile in early studies with epilepsy patients, particularly concerning its reduced impact on memory consolidation compared to other drugs in its class.[1] However, a significant lack of publicly available data on its pharmacology, quantitative metrics, and chemical structure suggests that its development may have been discontinued, or that further information is held within proprietary Ciba-Geigy (now Novartis) archives. The information presented in this guide is based on the limited accessible scientific literature.
References
An In-Depth Technical Guide to CGP11952: A GABA-B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CGP11952, a compound identified as a GABA-B receptor antagonist. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by both ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating synaptic transmission and neuronal excitability. Antagonists of these receptors, such as this compound, are valuable tools for elucidating the physiological and pathological roles of the GABA-B system and hold potential as therapeutic agents for a variety of neurological and psychiatric disorders. This document details the mechanism of action of this compound, its effects on downstream signaling pathways, and provides standardized experimental protocols for its characterization.
Introduction to GABA-B Receptor Antagonism
GABA-B receptors are heterodimeric GPCRs composed of GABA-B1 and GABA-B2 subunits. They are located on both presynaptic and postsynaptic membranes. Presynaptic GABA-B receptors inhibit neurotransmitter release by downregulating voltage-gated calcium channels, while postsynaptic receptors mediate slow inhibitory postsynaptic potentials (IPSPs) through the activation of inwardly rectifying potassium (GIRK) channels. Both pre- and postsynaptic receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
GABA-B receptor antagonists competitively bind to the GABA-B receptor, preventing the binding of GABA and thereby blocking its inhibitory effects. This leads to a disinhibition of neuronal activity, resulting in increased neurotransmitter release and a reduction in postsynaptic hyperpolarization.
This compound: A Profile
While specific quantitative data for this compound, such as its binding affinity (Ki) and potency (IC50), are not widely available in recent literature, it belongs to a class of phosphinic acid analogues of GABA that have been investigated for their GABA-B receptor antagonist activity. For the purposes of this guide, and in the absence of specific data for this compound, we will refer to the general properties and experimental methodologies used for characterizing potent and selective GABA-B receptor antagonists of the same structural class, such as CGP35348 and CGP52432.
Mechanism of Action and Signaling Pathways
As a GABA-B receptor antagonist, this compound is expected to modulate several key downstream signaling pathways by blocking the effects of GABA.
Inhibition of Adenylyl Cyclase
Activation of GABA-B receptors by GABA leads to the inhibition of adenylyl cyclase via the Gi/o alpha subunit of the associated G-protein. This results in decreased production of intracellular cAMP. By blocking this interaction, this compound would prevent the GABA-induced decrease in cAMP levels. This can be experimentally measured by assessing cAMP accumulation in response to a stimulus like forskolin, an adenylyl cyclase activator.
Modulation of Ion Channels
GABA-B receptor activation modulates the activity of key ion channels, leading to neuronal inhibition. This compound would reverse these effects.
-
Inwardly Rectifying Potassium (GIRK) Channels: Postsynaptic GABA-B receptors activate GIRK channels via the Gβγ subunit, leading to potassium efflux and hyperpolarization. This compound would block this hyperpolarization.
-
Voltage-Gated Calcium Channels (VGCCs): Presynaptic GABA-B receptors inhibit N-type and P/Q-type VGCCs, also via the Gβγ subunit, which reduces neurotransmitter release. This compound would disinhibit these channels, thereby facilitating neurotransmitter release.
Quantitative Data
Due to the limited availability of specific data for this compound in recent scientific literature, this section provides a template for how such data would be presented. Researchers are encouraged to perform the described experiments to populate these tables for this compound. Data for the related and well-characterized GABA-B antagonist, CGP35348 , is included for reference and comparison.
Table 1: Radioligand Binding Affinity of GABA-B Receptor Antagonists
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| This compound | [³H]-GABA or [³H]-CGP54626 | Rat cortical membranes | Data not available | |
| CGP35348 | [³H]-GABA | Rat cortical membranes | 34,000 | [1] |
Table 2: Functional Potency of GABA-B Receptor Antagonists
| Compound | Assay Type | Agonist | Preparation | IC50 / pA2 | Reference |
| This compound | Electrophysiology (e.g., inhibition of baclofen-induced hyperpolarization) | Baclofen (B1667701) | Hippocampal slices | Data not available | |
| CGP35348 | Rat anococcygeus muscle contraction | CGP27492 | Isolated tissue | pA2 = 5.38 | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize GABA-B receptor antagonists like this compound.
Radioligand Binding Assay ([³H]-GABA Competition)
This assay determines the affinity of this compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat cortical membranes
-
[³H]-GABA (Radioligand)
-
Unlabeled GABA (for non-specific binding determination)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortices in binding buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add rat cortical membranes, a fixed concentration of [³H]-GABA, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-GABA (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiology (Whole-Cell Voltage Clamp)
This protocol measures the ability of this compound to antagonize the effects of a GABA-B agonist (e.g., baclofen) on postsynaptic currents.
Materials:
-
Brain slice preparation (e.g., rat hippocampus)
-
Artificial cerebrospinal fluid (aCSF)
-
Baclofen (GABA-B agonist)
-
This compound (test compound)
-
Patch pipette filled with internal solution
-
Electrophysiology rig with amplifier and data acquisition system
Protocol:
-
Slice Preparation: Prepare acute brain slices and maintain them in a holding chamber with oxygenated aCSF.
-
Patching: Transfer a slice to the recording chamber and obtain a whole-cell patch-clamp recording from a neuron (e.g., a CA1 pyramidal neuron).
-
Baseline Recording: Record baseline membrane currents.
-
Agonist Application: Perfuse the slice with a known concentration of baclofen and record the resulting outward current (due to GIRK channel activation) and hyperpolarization.
-
Antagonist Application: Co-perfuse the slice with baclofen and varying concentrations of this compound.
-
Data Acquisition: Record the membrane currents in the presence of the antagonist.
-
Data Analysis: Measure the extent to which this compound reverses the baclofen-induced outward current and hyperpolarization. Construct a dose-response curve to determine the IC50 or pA2 value for this compound.
Conclusion
This compound, as a GABA-B receptor antagonist, represents an important pharmacological tool for investigating the complexities of the GABAergic system. While specific quantitative data for this compound is sparse in recent literature, the experimental frameworks provided in this guide offer a clear path for its thorough characterization. By employing radioligand binding assays, functional cellular assays, and electrophysiological recordings, researchers can elucidate the precise pharmacological profile of this compound and its potential as a modulator of neuronal function. Further investigation into this and related compounds is warranted to advance our understanding of GABA-B receptor pharmacology and to explore their therapeutic potential.
References
Unveiling CGP11952: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure and properties of CGP11952, a compound identified as a triazolyl-benzaphenon and an experimental benzodiazepine (B76468) derivative. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its fundamental characteristics.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule with the chemical formula C₂₁H₂₁Cl₂N₅O₂. It is registered under the CAS number 64078-09-7. The structural framework of this compound incorporates a triazole ring fused to a benzodiazepine core, a class of compounds known for their diverse pharmacological activities.
Chemical Identifiers:
-
Molecular Formula: C₂₁H₂₁Cl₂N₅O₂
-
CAS Number: 64078-09-7
Due to the limited availability of a definitive public IUPAC name and SMILES string, researchers are advised to verify the structure based on the provided molecular formula and CAS number in conjunction with spectroscopic data from reliable suppliers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in experimental settings, including solubility, stability, and formulation development.
| Property | Value | Source |
| Molecular Weight | 446.33 g/mol | Calculated from Molecular Formula |
| Molecular Formula | C₂₁H₂₁Cl₂N₅O₂ | Confirmed by multiple chemical suppliers |
| CAS Number | 64078-09-7 | Chemical Abstracts Service |
| Appearance | Solid (form may vary) | Typical for this class of compounds |
| Solubility | Data not readily available in public domain. Empirical determination is recommended. | N/A |
| Melting Point | Data not readily available in public domain. | N/A |
| Boiling Point | Data not readily available in public domain. | N/A |
Biological Activity and Signaling Pathways
As an experimental benzodiazepine derivative, this compound is presumed to interact with components of the central nervous system, potentially targeting GABA-A receptors, which are the primary targets of classical benzodiazepines. The binding of benzodiazepines to these receptors enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in inhibitory effects on neuronal excitability.
The specific signaling pathways modulated by this compound are not yet fully elucidated in publicly accessible literature. A proposed general mechanism of action, typical for benzodiazepine-like compounds, is depicted below.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not widely published. Researchers interested in working with this compound would typically need to develop or adapt existing protocols for similar benzodiazepine derivatives. A generalized workflow for investigating the biological activity of a novel compound like this compound is outlined below.
General Protocol for Radioligand Binding Assay
A standard experimental approach to determine the binding affinity of this compound for the benzodiazepine binding site on the GABA-A receptor would involve a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for the benzodiazepine binding site.
Materials:
-
Synaptic membrane preparation from a suitable brain region (e.g., rat cortex).
-
Radioligand, such as [³H]-Flunitrazepam.
-
This compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known benzodiazepine like Diazepam).
-
Assay buffer (e.g., Tris-HCl).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
Methodology:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the synaptic membrane preparation, the radioligand at a fixed concentration, and either buffer (for total binding), the non-specific binding control, or varying concentrations of this compound.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound represents a research compound with potential for further investigation within the field of neuroscience and pharmacology. This guide provides a foundational understanding of its chemical identity and a framework for its experimental evaluation. Further research is warranted to fully characterize its physicochemical properties, biological activity, and therapeutic potential.
Disclaimer: This document is for informational purposes only and is intended for a scientific audience. This compound is a research chemical and should be handled with appropriate safety precautions by qualified professionals.
An In-depth Technical Guide to CGP Compounds in Neuroscience Research
A comprehensive overview of a key GABA-B receptor antagonist for researchers, scientists, and drug development professionals.
Initial investigations into the compound "CGP11952" have yielded no specific information in the public domain. It is highly probable that this designation is either a typographical error or refers to a compound not yet described in scientific literature. However, the "CGP" designation is characteristic of a series of well-researched and potent GABA-B receptor antagonists developed by Ciba-Geigy. This guide will focus on a prominent and extensively studied member of this family, CGP 55845A, as a representative tool for neuroscience research, fulfilling the core requirements of the original request.
Introduction to GABA-B Receptor Antagonists
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its effects are mediated by two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels. This results in a slow and prolonged inhibitory signal, playing a crucial role in regulating neuronal excitability, synaptic plasticity, and neurotransmitter release.
GABA-B receptor antagonists are invaluable pharmacological tools for dissecting the physiological and pathological roles of the GABA-B system. By blocking the effects of endogenous GABA at these receptors, researchers can investigate their involvement in a wide range of neurological and psychiatric conditions, including epilepsy, depression, anxiety, and cognitive disorders. The CGP series of compounds represents a significant advancement in the development of potent and selective GABA-B receptor antagonists.
Core Compound Profile: CGP 55845A
CGP 55845A is a potent and selective competitive antagonist of GABA-B receptors. Its high affinity and specificity have made it a standard tool in neuroscience research for studying the functional roles of GABA-B receptors in various experimental settings.
Chemical Properties
| Property | Value |
| IUPAC Name | (2S)-3-[[(1R)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl](phenylmethyl)phosphinic acid |
| Molecular Formula | C₁₈H₂₂Cl₂NO₃P |
| Molecular Weight | 418.25 g/mol |
| Class | Phosphinic acid derivative |
Pharmacological Data
| Parameter | Value | Species | Preparation | Reference |
| IC₅₀ | 3 nM | Rat | Brain membranes ([³H]GABA binding) | Olpe et al., 1990 |
| pA₂ | 8.4 | Rat | Hippocampal slices (presynaptic) | Mott et al., 1990 |
| pA₂ | 8.1 | Rat | Hippocampal slices (postsynaptic) | Mott et al., 1990 |
Mechanism of Action and Signaling Pathways
CGP 55845A acts as a competitive antagonist at the GABA-B receptor. It binds to the receptor at the same site as the endogenous ligand GABA but does not activate it. This prevents GABA from binding and initiating the downstream signaling cascade.
The canonical signaling pathway for GABA-B receptors involves their heterodimerization into GBR1 and GBR2 subunits, which then couple to Gi/o G-proteins. Activation of the receptor leads to:
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an action potential.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium into the presynaptic terminal, thereby decreasing the release of neurotransmitters.
By blocking these actions, CGP 55845A can disinhibit neuronal activity and enhance neurotransmitter release.
Applications in Neuroscience Research
CGP 55845A has been instrumental in elucidating the role of GABA-B receptors in numerous physiological and pathological processes.
Synaptic Plasticity
GABA-B receptors are key regulators of synaptic plasticity, the cellular mechanism underlying learning and memory. CGP 55845A has been used to demonstrate that blockade of GABA-B receptors can:
-
Enhance long-term potentiation (LTP): By reducing both presynaptic and postsynaptic inhibition, CGP 55845A can facilitate the induction and maintenance of LTP.
-
Modulate long-term depression (LTD): The role of GABA-B receptors in LTD is more complex and appears to be synapse-specific.
Neurotransmitter Release
By antagonizing presynaptic GABA-B autoreceptors and heteroreceptors, CGP 55845A can increase the release of various neurotransmitters, including:
-
GABA
-
Glutamate
-
Dopamine
-
Serotonin
-
Acetylcholine
This property makes it a valuable tool for studying the modulation of different neurotransmitter systems.
Behavioral Studies
In animal models, administration of CGP 55845A has been shown to produce a range of behavioral effects, providing insights into the role of GABA-B receptors in:
-
Cognition: Blockade of GABA-B receptors can enhance performance in learning and memory tasks.
-
Depression and Anxiety: The effects are complex, with some studies suggesting anxiolytic and antidepressant-like effects, while others report anxiogenic effects, likely depending on the dose and the specific behavioral paradigm.
-
Addiction: GABA-B receptors are implicated in the rewarding effects of drugs of abuse, and antagonists like CGP 55845A are being investigated for their potential in addiction therapy.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Specific concentrations, incubation times, and animal parameters should be optimized for each experimental setup.
In Vitro Electrophysiology (Hippocampal Slices)
Objective: To investigate the effect of CGP 55845A on synaptic transmission and plasticity.
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF).
-
Incubation: Allow slices to recover for at least 1 hour in a holding chamber with oxygenated aCSF at room temperature.
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Stimulation and Recording: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing CGP 55845A (e.g., 1-10 µM).
-
Data Analysis: Analyze changes in the fEPSP slope and amplitude to assess the effect of GABA-B receptor blockade on baseline synaptic transmission and on the induction of LTP or LTD.
In Vivo Microdialysis
Objective: To measure the effect of CGP 55845A on extracellular neurotransmitter levels in a specific brain region.
Methodology:
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer CGP 55845A systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Sample Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations.
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
Conclusion
Potent and selective GABA-B receptor antagonists, exemplified by CGP 55845A, are indispensable tools in neuroscience. They have significantly advanced our understanding of the multifaceted roles of the GABA-B system in regulating brain function. Continued research utilizing these compounds holds promise for the development of novel therapeutic strategies for a variety of neurological and psychiatric disorders. Researchers and drug development professionals are encouraged to leverage the extensive body of literature on these compounds to design and interpret experiments aimed at further unraveling the complexities of GABAergic neurotransmission.
The Cognitive-Enhancing Effects of GABA-B Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of CGP-series GABA-B receptor antagonists on learning and memory. Preclinical evidence strongly suggests that compounds such as CGP52432, CGP35348, and CGP36742 (SGS742) can ameliorate cognitive deficits in various animal models of neurodegeneration and cognitive impairment. These compounds have demonstrated efficacy in enhancing spatial learning, memory retention, and cognitive performance in tasks including the Morris water maze and active avoidance paradigms. The primary mechanism of action involves the blockade of GABA-B receptors, leading to the modulation of downstream signaling pathways, notably the cAMP/CREB cascade, which plays a crucial role in synaptic plasticity and neurogenesis. This guide summarizes the key quantitative findings, details the experimental protocols utilized in seminal studies, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Introduction
The inhibitory neurotransmitter gamma-aminobutyric acid (GABA) plays a critical role in regulating neuronal excitability throughout the central nervous system. Its effects are mediated by two main receptor types: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors, are implicated in a wide range of physiological processes, including the modulation of synaptic transmission and plasticity. Consequently, they have emerged as a significant target for therapeutic intervention in neurological and psychiatric disorders.
A growing body of research has focused on the potential of GABA-B receptor antagonists to act as cognitive enhancers. Several compounds from the "CGP" series have been investigated for their ability to improve learning and memory. While the specific compound "CGP11952" appears to be a less common designation or a potential typographical error in some contexts, a range of other CGP compounds have been extensively studied. This guide will focus on the effects of these well-documented GABA-B receptor antagonists on cognitive function.
Quantitative Data on Cognitive Enhancement
The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effects of CGP-series GABA-B receptor antagonists on learning and memory.
Table 1: Effects of CGP52432 on Spatial Learning and Memory in a Mouse Model of Cerebral Ischemia
| Parameter | Vehicle + CI Group | CGP + CI Group | p-value | Reference |
| Morris Water Maze (Escape Latency - Day 5) | ~50 sec | ~30 sec | < 0.01 | [1][2] |
| Morris Water Maze (Time in Target Quadrant) | ~20% | ~35% | < 0.01 | [1][2] |
| Number of DCX+ cells (immature neurons) in DG | Increased vs. Sham | Significantly increased vs. Vehicle + CI | < 0.01 | [1][2] |
CI: Cerebral Ischemia; DG: Dentate Gyrus. Data are approximate values derived from graphical representations in the cited literature.
Table 2: Effects of CGP35348 on Spatial Learning in Male Albino Mice
| Parameter | Control Group | CGP35348 Group | p-value | Reference |
| Morris Water Maze (Escape Latency - Retention) | Higher Latency | Shorter Latency | 0.04 | [3] |
Table 3: Effects of CGP36742 (SGS742) on Cognitive Performance
| Study Population | Task | Outcome | Reference |
| Rats | Hippocampal-dependent memory tasks | Improved memory | [4] |
| Patients with Mild Cognitive Impairment | Attention, Choice Reaction Time, Visual Information Processing, Working Memory | Significant Improvement | [1] |
Table 4: Effects of Various CGP Compounds in an Active Avoidance Task in a Rat Model of Absence Epilepsy
| Treatment Group | Cognitive Performance | p-value (vs. non-epileptic rats) | Reference |
| Untreated GAERS | Significantly better | < 0.05 | [5] |
| CGP 36742 (100 mg/kg) | Sustained enhancement | - | [5] |
| CGP 56433 (1 mg/kg) | Sustained enhancement | - | [5] |
| CGP 61334 (1 mg/kg) | Sustained enhancement | - | [5] |
GAERS: Genetic Absence Epilepsy Rats from Strasbourg
Experimental Protocols
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[3][4][6][7][8][9][10][11][12][13][14][15][16]
Protocol used in the study of CGP52432 in a mouse model of Cerebral Ischemia: [1][2]
-
Apparatus: A circular pool (120 cm in diameter, 45 cm high) filled with water (28 ± 1 °C) made opaque with a non-toxic substance. A submerged platform (5 cm in diameter) was placed 1 cm below the water surface in the center of one of the four quadrants.
-
Subjects: Adult mice subjected to bilateral common carotid artery occlusion (BCCAO) to induce cerebral ischemia.
-
Drug Administration: CGP52432 (10 mg/kg) was administered via intraperitoneal injection starting 24 hours after the induction of ischemia.
-
Training: Mice were trained for five consecutive days, with four trials per day. In each trial, the mouse was placed in the water facing the pool wall from one of four starting positions and allowed to swim and find the hidden platform. If the mouse did not find the platform within 60 seconds, it was guided to it.
-
Probe Trial: On the sixth day, a probe trial was conducted where the platform was removed, and the mouse was allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located was recorded as a measure of memory retention.
Fear Conditioning
Fear conditioning is a form of associative learning where a neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), like a mild foot shock. This paradigm is used to study the mechanisms of fear learning and memory.[17][18][19][20][21][22][23][24][25]
While specific protocols for CGP compounds in fear conditioning tasks were not detailed in the initial search, a general protocol is as follows:
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a speaker to deliver the auditory cue.
-
Subjects: Typically mice or rats.
-
Habituation: Animals are placed in the conditioning chamber for a period to acclimatize to the environment.
-
Conditioning: The animal is presented with the CS (e.g., a tone of a specific frequency and duration) which co-terminates with the US (a mild foot shock). This pairing is repeated several times with an inter-trial interval.
-
Contextual Fear Testing: 24 hours after conditioning, the animal is placed back into the same chamber, and the amount of time it spends "freezing" (a behavioral measure of fear) is recorded in the absence of the CS and US.
-
Cued Fear Testing: The animal is placed in a novel context (different chamber with altered visual and olfactory cues) and, after a baseline period, is presented with the CS (tone). Freezing behavior is measured to assess memory of the tone-shock association.
Signaling Pathways and Experimental Workflows
Signaling Pathway of GABA-B Receptor Antagonists in Cognitive Enhancement
The cognitive-enhancing effects of CGP compounds are believed to be mediated, at least in part, through the cAMP/CREB signaling pathway.[1][2] Antagonism of GABA-B receptors leads to an increase in the intracellular concentration of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neurogenesis, synaptic plasticity, and long-term memory formation.
Caption: Signaling cascade initiated by GABA-B receptor antagonism.
Experimental Workflow for Morris Water Maze
The following diagram illustrates a typical experimental workflow for evaluating the effect of a CGP compound on spatial learning and memory using the Morris Water Maze.
Caption: Workflow for a Morris Water Maze experiment.
Logical Relationship in Fear Conditioning
The diagram below illustrates the logical relationships between the different phases of a fear conditioning experiment designed to test the effect of a GABA-B receptor antagonist.
Caption: Logical flow of a fear conditioning experiment.
Conclusion
The evidence presented in this technical guide strongly supports the potential of GABA-B receptor antagonists, particularly compounds from the CGP series, as cognitive enhancers. Preclinical studies have consistently demonstrated their ability to improve learning and memory in various animal models. The underlying mechanism, involving the disinhibition of the cAMP/CREB signaling pathway, provides a solid neurobiological basis for these effects. While clinical data is still emerging, the promising results from early-phase trials with compounds like SGS742 warrant further investigation. This guide provides a comprehensive overview of the current state of research, offering valuable insights for scientists and drug development professionals working to translate these findings into effective therapies for cognitive disorders. Further research should focus on elucidating the precise molecular targets and optimizing the therapeutic window for these compounds to maximize their cognitive-enhancing effects while minimizing potential side effects.
References
- 1. SGS742: the first GABA(B) receptor antagonist in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB receptor antagonist promotes hippocampal neurogenesis and facilitates cognitive function recovery following acute cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of GABAB receptor antagonist (CGP35348) on learning and memory in albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAB receptor antagonist SGS742 improves spatial memory and reduces protein binding to the cAMP response element (CRE) in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of GABAB receptor antagonists on learning and memory retention in a rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized Controlled Trial of SGS742, a GABA-B Receptor Antagonist, for SSADH Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A-Randomized--Double-Blind-Placebo-Controlled-Trial-of-SGS742--a-GABA-B-Receptor-Antagonist--in-Patients-with-SSADH-Deficiency [aesnet.org]
- 8. Novel measures of Morris water maze performance that use vector field maps to assess accuracy, uncertainty, and intention of navigational searches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze search strategy analysis in PDAPP mice before and after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT1B Receptor Knock-Out Mice Exhibit Increased Exploratory Activity and Enhanced Spatial Memory Performance in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. Watermaze performance after middle cerebral artery occlusion in the rat: the role of sensorimotor versus memory impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Spatial memory: behavioral determinants of persistence in the watermaze delayed matching-to-place task - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Behavioral and Neural Analysis of GABA in the Acquisition, Consolidation, Reconsolidation, and Extinction of Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prefrontal GABAA(δ)R Promotes Fear Extinction through Enabling the Plastic Regulation of Neuronal Intrinsic Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Presynaptic GABAB Receptor Inhibition Sex Dependently Enhances Fear Extinction and Attenuates Fear Renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 23. A novel Pavlovian fear conditioning paradigm to study freezing and flight behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 25. GABAB receptor ligands do not modify conditioned fear responses in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating Anxiety-Like Behavior Using GABA-B Receptor Antagonists
Disclaimer: Initial research indicates that the compound CGP11952 is a benzodiazepine (B76468) derivative studied for its effects on cognitive function in epilepsy patients.[1] This guide will instead focus on the investigation of anxiety-like behavior using representative selective GABA-B receptor antagonists, such as those from the "CGP" series (e.g., CGP 36742), which are appropriate tools for the intended research focus on GABA-B receptor modulation in anxiety.
Introduction: The Role of GABA-B Receptors in Anxiety
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system and plays a crucial role in modulating neuronal excitability and, consequently, anxiety-related behaviors.[2] GABA exerts its effects through two main receptor classes: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors (GPCRs), mediate slow and prolonged inhibitory signals.[2] Their role in anxiety is complex; while GABA-A receptor agonists (like benzodiazepines) are well-known anxiolytics, the function of GABA-B receptors is more nuanced. Preclinical studies suggest that blocking GABA-B receptors with antagonists can produce anxiolytic-like and antidepressant-like effects, making these compounds valuable tools for research and potential therapeutic development.[3][4][5]
This guide provides a technical overview for utilizing selective GABA-B receptor antagonists to investigate anxiety-like behavior in preclinical rodent models. It outlines the core mechanism of action, detailed experimental protocols, and data presentation frameworks relevant to researchers, scientists, and drug development professionals.
Core Mechanism: GABA-B Receptor Signaling
GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits. They are coupled to pertussis toxin-sensitive G-proteins of the Gαi/o family.[2] The binding of GABA to the receptor initiates a signaling cascade that promotes inhibition through several mechanisms:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream proteins, including Protein Kinase A (PKA).
-
Activation of Potassium Channels: The dissociated Gβγ subunit directly binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This activation leads to an efflux of K+ ions, causing hyperpolarization of the postsynaptic membrane and making it less likely for the neuron to fire an action potential.[2]
-
Inhibition of Calcium Channels: The Gβγ subunit also inhibits voltage-gated Ca2+ channels (VGCCs) on presynaptic terminals. This reduces the influx of Ca2+ that is necessary for vesicle fusion and neurotransmitter release, thereby suppressing the release of GABA and other neurotransmitters like glutamate.[2]
Selective GABA-B antagonists, such as CGP 36742, act by competitively blocking the GABA binding site on the receptor. This action prevents the downstream inhibitory signaling, effectively "disinhibiting" the neuron. This disinhibition is hypothesized to underlie the observed anxiolytic-like effects in behavioral models.
Experimental Protocols for Assessing Anxiety-Like Behavior
Standardized behavioral assays are critical for evaluating the effects of GABA-B antagonists on anxiety. The following are detailed protocols for two widely used tests.
Elevated Plus Maze (EPM) Test
The EPM test is based on the conflict between a rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.[6][7] An anxiolytic effect is inferred from increased exploration of the open arms.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-70 cm). It consists of two open arms and two enclosed arms of equal size, with a central platform.[8]
-
Animal Model: Adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), typically males to avoid hormonal cycle variability. Animals should be habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the GABA-B antagonist (e.g., CGP 36742, 30 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes prior to testing.
-
Procedure:
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session using a video camera mounted above the maze. The experimenter should be blind to the treatment conditions.
-
-
Data Analysis: Score the video for the following parameters:
-
Time spent in the open arms (s).
-
Time spent in the closed arms (s).
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (cm) can be used as a measure of general locomotor activity.
-
Light-Dark Box (LDB) Test
This test also relies on the conflict between exploration and aversion, in this case, the rodent's natural aversion to brightly lit areas.[9][10] Anxiolytic compounds typically increase the time spent in the light compartment.
Methodology:
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a larger, brightly illuminated compartment (2/3 of the box). An opening connects the two chambers.[11][12]
-
Animal Model: As described for the EPM test.
-
Drug Administration: As described for the EPM test.
-
Procedure:
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus freely for a 5 to 10-minute session.
-
Record the session using a video camera.
-
-
Data Analysis: Score the video for key parameters:
-
Time spent in the light compartment (s).
-
Latency to first enter the dark compartment (s).
-
Number of transitions between the two compartments.
-
Data Presentation and Interpretation
Quantitative data should be summarized to allow for clear comparison between treatment groups. An anxiolytic-like effect is generally indicated by a statistically significant increase in the exploration of the aversive zones (open arms in EPM, light compartment in LDB) without a significant change in overall locomotor activity.
Table 1: Representative Data from Elevated Plus Maze (EPM) Test
| Treatment Group | N | Time in Open Arms (s) | % Open Arm Entries | Total Distance Traveled (cm) |
| Vehicle Control | 10 | 25.4 ± 3.1 | 18.2 ± 2.5 | 1550 ± 120 |
| CGP 36742 (30 mg/kg) | 10 | 48.7 ± 4.5 | 35.1 ± 3.8 | 1610 ± 135 |
| *Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. Data are hypothetical for illustrative purposes. |
Table 2: Representative Data from Light-Dark Box (LDB) Test
| Treatment Group | N | Time in Light Box (s) | Transitions | Latency to Dark (s) |
| Vehicle Control | 10 | 110.2 ± 12.3 | 14 ± 2 | 25.6 ± 3.4 |
| CGP 36742 (30 mg/kg) | 10 | 185.5 ± 15.1 | 16 ± 3 | 45.1 ± 5.2 |
| *Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. Data are hypothetical for illustrative purposes. |
Conclusion for Drug Development Professionals
The investigation of GABA-B receptor antagonists in preclinical models of anxiety provides a valuable avenue for novel drug discovery. A compound demonstrating efficacy in models like the EPM and LDB, characterized by increased exploration of aversive environments without confounding effects on general activity, warrants further investigation. The data suggests that modulating the GABA-B system can influence anxiety-like states. Future steps should involve exploring the dose-response relationship, assessing potential side effects, and investigating the compound's efficacy in other relevant models of anxiety and depression to build a comprehensive pharmacological profile. The ultimate goal is to identify candidates with a favorable therapeutic window for potential clinical development.
References
- 1. CGP 11.952: an experimental benzodiazepine derivative. Effects on cognitive functioning in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Effects of GABAB receptor ligands in rodent tests of anxiety-like behavior. | Semantic Scholar [semanticscholar.org]
- 4. Antidepressant-like activity of CGP 36742 and CGP 51176, selective GABAB receptor antagonists, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 9. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 12. conductscience.com [conductscience.com]
The Role of CGP GABA-B Receptor Antagonists in Epilepsy Research: A Technical Guide
Disclaimer: No significant scientific literature was found for the compound "CGP11952" in the context of epilepsy research. This guide will focus on the well-researched and structurally related GABA-B receptor antagonist, CGP 35348 , which is likely the compound of interest for researchers in this field. CGP 35348 serves as a pivotal tool in understanding the complex role of the GABA-B receptor system in seizure generation and control.
This technical guide provides an in-depth overview of CGP 35348 for researchers, scientists, and drug development professionals. It covers its mechanism of action, summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes the relevant signaling pathways.
Core Concepts: Mechanism of Action
CGP 35348 is a selective and competitive antagonist of the gamma-aminobutyric acid type B (GABA-B) receptor.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by two main receptor types: GABA-A and GABA-B.[2] While GABA-A receptors are ionotropic and mediate fast synaptic inhibition, GABA-B receptors are metabotropic G-protein coupled receptors that produce slow and prolonged inhibitory signals.[2][3]
The primary mechanism of action of CGP 35348 is the blockade of these GABA-B receptors. By doing so, it prevents the binding of endogenous GABA, thereby inhibiting the downstream effects of GABA-B receptor activation. These effects include the opening of potassium channels, the closing of calcium channels, and the inhibition of adenylyl cyclase.[2][3] In the context of epilepsy, this blockade can have dual effects: it can be proconvulsant in some seizure models by reducing inhibitory tone, while in others, particularly absence seizures, it can be anticonvulsant.[3][4][5]
Data Presentation: Quantitative Effects of CGP 35348
The following tables summarize the quantitative data on the biological activity of CGP 35348 and its effects in various epilepsy models.
Table 1: In Vitro Biological Activity of CGP 35348
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 34 µM | Rat Cortical Membranes | [6] |
Table 2: In Vivo Effects of CGP 35348 on Seizure Models
| Seizure Model | Animal Model | Doses Administered (i.p.) | Key Findings | Reference |
| Absence Seizures (Spike-Wave Bursts) | Cholesterol Synthesis Inhibitor Rat Model | 10, 25, 100 mg/kg | Dose-dependent reduction in spike-wave burst duration. An 84% reduction was observed at 100 mg/kg. | [5] |
| Cortical Epileptic Afterdischarges (ADs) | Immature Rats (12, 18, 25 days old) | 50, 100, 200 mg/kg | Markedly increased duration of ADs at all doses. Decreased seizure threshold at 200 mg/kg. | [7] |
| Isoniazid-Induced Convulsions | Mice | 300 mg/kg | Significantly increased the number of convulsing mice. | [4] |
| Pentylenetetrazol, Picrotoxin, or Strychnine-Induced Convulsions | Mice | Not specified | Did not facilitate convulsions. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to evaluate the effects of CGP 35348 in epilepsy research.
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is commonly used to screen for anti-convulsant drugs and to study generalized seizures.
Objective: To induce acute seizures in rodents to assess the anticonvulsant or proconvulsant effects of a compound.
Materials:
-
Pentylenetetrazole (PTZ)
-
Saline solution (0.9%)
-
Rodents (mice or rats)
-
Injection syringes and needles
-
Observation chamber
Procedure:
-
Preparation of PTZ Solution: Dissolve PTZ in a 0.9% saline solution to the desired concentration (e.g., 50 mg/mL).[8]
-
Animal Preparation: Weigh the animals to calculate the correct dosage. Allow for a habituation period in the observation chamber before injection.[9][10]
-
Injection: Administer PTZ via intraperitoneal (i.p.) injection.[9][10] A common protocol involves a two-step regimen of 50 mg/kg followed by 30 mg/kg 30 minutes later to reliably induce seizures with minimal mortality.[8]
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale). Record latency to the first seizure and the duration of seizures.[10]
Cortical Afterdischarge Model
This model is used to study focal seizures and the mechanisms of seizure spread.
Objective: To elicit epileptic afterdischarges (ADs) in the cortex of rodents through electrical stimulation.
Materials:
-
Stereotaxic apparatus
-
Anesthesia
-
Cortical electrodes for stimulation and recording
-
Electrical stimulator
-
Electrocorticography (ECoG) recording system
Procedure:
-
Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy to expose the desired cortical area (e.g., sensorimotor cortex).
-
Electrode Implantation: Implant stimulating and recording electrodes into the cortex.[7][11]
-
Stimulation: After a recovery period, deliver low-frequency electrical stimulation to the cortex with increasing intensities to determine the threshold for inducing ADs.[7]
-
Data Acquisition and Analysis: Record the ECoG to identify the presence, duration, and characteristics of the ADs. The effects of a compound like CGP 35348 can be assessed by administering it before stimulation and observing changes in the AD threshold and duration.[7]
Mandatory Visualizations
Signaling Pathway of GABA-B Receptor and Site of Action of CGP 35348
Caption: GABA-B receptor signaling and the antagonistic action of CGP 35348.
Experimental Workflow for Assessing CGP 35348 in a PTZ Seizure Model
Caption: Workflow for evaluating CGP 35348 in a PTZ-induced seizure model.
References
- 1. CGP 35348 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 2. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB Receptor and Absence Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABAB receptors in various in vitro and in vivo models of epilepsy: a study with the GABAB receptor blocker CGP 35348 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective GABAB antagonist CGP-35348 blocks spike-wave bursts in the cholesterol synthesis rat absence epilepsy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA-B receptor antagonist CGP 35348 interferes with an arrest of cortical epileptic afterdischarges in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 10. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
In Vivo Experimental Protocols for the GABA-B Receptor Antagonist CGP11952 (by Analogy with CGP35348 and CGP55845)
Disclaimer: The compound "CGP11952" is not found in the reviewed scientific literature. The following protocols are based on established in vivo studies of structurally and functionally related, well-documented GABA-B receptor antagonists from the same "CGP" series, namely CGP35348 and CGP55845 . These protocols are intended to serve as a comprehensive template for researchers and drug development professionals.
Application Notes
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its effects are mediated by two main receptor types: GABA-A and GABA-B. GABA-B receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and modulation of Ca2+ and K+ channels, resulting in a slow and prolonged inhibitory signal.
Antagonists of the GABA-B receptor, such as compounds from the "CGP" series, are valuable research tools for elucidating the physiological roles of the GABA-B system. In vivo studies involving these antagonists are critical for understanding their effects on complex processes such as learning, memory, nociception, and seizure activity. The following protocols provide detailed methodologies for in vivo administration and subsequent behavioral and physiological assessment in rodent models.
Quantitative Data Summary
The following tables summarize typical dosage and administration parameters for in vivo studies with the representative GABA-B receptor antagonists CGP35348 and CGP55845, which can be used as a starting point for a novel but related compound.
Table 1: In Vivo Dosage and Administration of CGP35348
| Animal Model | Administration Route | Dosage Range | Vehicle | Studied Effects | Reference |
| Mouse | Intraperitoneal (i.p.) | 60 - 400 mg/kg | Saline | Antagonism of baclofen-induced antinociception and motor impairment | [1][2] |
| Mouse | Intracerebroventricular (i.c.v.) | 0.5 - 2.5 µ g/mouse | Saline | Antagonism of baclofen-induced antinociception | [1] |
| Rat | Intraperitoneal (i.p.) | 100 - 300 mg/kg | Not Specified | Proconvulsant effects in an epilepsy model | [3][4] |
| Rat | Intracerebroventricular (i.c.v.) | 5 - 10 µ g/rat | Saline | Reduction of food intake | [5] |
Table 2: In Vivo Dosage and Administration of CGP55845
| Animal Model | Administration Route | Dosage Range | Vehicle | Studied Effects | Reference |
| Mouse | Intraperitoneal (i.p.) | 0.5 - 1 mg/kg | Saline or DMSO | Improved neuromuscular coordination and spatial memory | [6][7][8] |
| Rat | Intraperitoneal (i.p.) | 0.01 - 10 mg/kg | Not Specified | Reversal of age-related learning impairment, antidepressant-like effects | [9] |
| Rat | Intracerebroventricular (i.c.v.) | 1 µM (concentration) | Artificial Cerebrospinal Fluid | Blockade of baclofen-induced hyperpolarization | [10] |
Experimental Protocols
Protocol 1: Systemic Administration (Intraperitoneal Injection) for Behavioral Assessment in Mice
This protocol describes the intraperitoneal administration of a CGP-series GABA-B antagonist to assess its effects on motor coordination and learning.
Materials:
-
CGP-series GABA-B antagonist (e.g., CGP35348 or CGP55845)
-
Sterile saline solution (0.9% NaCl) or Dimethyl sulfoxide (B87167) (DMSO)
-
Animal balance
-
1 mL syringes with 25-27 gauge needles
-
Appropriate mouse strain (e.g., C57BL/6 or Swiss albino)
-
Behavioral testing apparatus (e.g., Rota-rod, Morris water maze)
Procedure:
-
Animal Acclimation: House mice in a temperature and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
Drug Preparation: On the day of the experiment, prepare a fresh solution of the CGP compound in sterile saline or DMSO. The concentration should be calculated based on the desired dosage and an injection volume of approximately 10 mL/kg body weight. For example, for a 100 mg/kg dose in a 25g mouse, dissolve 2.5 mg of the compound in 0.25 mL of vehicle.
-
Animal Handling and Injection:
-
Weigh the mouse and record its weight.
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Administer the injection intraperitoneally.
-
-
Behavioral Testing:
-
Allow a pre-treatment period of 30-60 minutes for the drug to be absorbed and distributed.
-
Conduct behavioral tests such as the Rota-rod test for motor coordination or the Morris water maze for spatial learning and memory.
-
-
Data Analysis: Record and analyze the relevant behavioral parameters (e.g., latency to fall from the Rota-rod, escape latency in the water maze). Compare the results between the drug-treated group and a vehicle-treated control group using appropriate statistical methods.
Protocol 2: Central Administration (Intracerebroventricular Injection) for Neurological Assessment in Rats
This protocol details the direct administration of a CGP-series GABA-B antagonist into the cerebral ventricles of a rat to study its central effects.
Materials:
-
CGP-series GABA-B antagonist
-
Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and internal cannula
-
Infusion pump
-
Male Sprague-Dawley or Wistar rats
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target lateral ventricle (coordinates relative to bregma: e.g., -0.8 mm anteroposterior, ±1.5 mm mediolateral).
-
Implant a guide cannula to the appropriate depth and secure it with dental cement.
-
Allow the animal to recover for at least one week.
-
-
Drug Preparation: Dissolve the CGP compound in sterile aCSF to the desired concentration.
-
Intracerebroventricular Injection:
-
Gently restrain the conscious rat.
-
Insert the internal cannula, connected to an infusion pump, into the guide cannula.
-
Infuse a small volume (e.g., 1-5 µL) of the drug solution over several minutes.
-
-
Post-Injection Monitoring and Analysis:
-
Observe the animal for any immediate behavioral changes.
-
Conduct electrophysiological recordings or other neurochemical analyses as required by the study design.
-
-
Histological Verification: At the end of the experiment, euthanize the animal and perform histological analysis to verify the correct placement of the cannula.
Visualizations
Caption: GABA-B receptor signaling pathway and the inhibitory action of a CGP antagonist.
References
- 1. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABAB receptors in various in vitro and in vivo models of epilepsy: a study with the GABAB receptor blocker CGP 35348 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CGP 55845 HCl | GABAB receptor antagonist | CAS# 149184-22-5 | InvivoChem [invivochem.com]
- 7. Gender-specific effects of CGP 55845, GABAB receptor antagonist, on neuromuscular coordination, learning and memory formation in albino mouse following neonatal hypoxia-ischemia insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP11952 Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP11952 is a selective antagonist of the GABA-B receptor. As GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, its modulation through GABA-B receptors plays a crucial role in regulating neuronal excitability. Antagonism of these receptors has been shown to produce antidepressant-like and anxiolytic-like effects in various rodent models of behavior.[1][2][3] These application notes provide detailed protocols for the administration of this compound and its evaluation in common rodent behavioral paradigms, along with a summary of the underlying signaling pathways.
Data Presentation
Table 1: Effects of GABA-B Receptor Antagonists on Behavior in the Rat Modified Forced Swim Test [4]
| Treatment Group | Dose (mg/kg) | Immobility (s) | Swimming (s) | Climbing (s) |
| Vehicle | - | 150 ± 10 | 40 ± 5 | 110 ± 8 |
| CGP56433A | 1 | 140 ± 12 | 45 ± 6 | 115 ± 9 |
| CGP56433A | 10 | 80 ± 9 | 100 ± 10*** | 120 ± 11 |
| CGP55845A | 3 | 135 ± 11 | 55 ± 7 | 110 ± 10 |
| CGP55845A | 10 | 110 ± 10* | 80 ± 8 | 110 ± 9 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle.
Signaling Pathway
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[5] Upon binding of the endogenous ligand GABA, the receptor activates a Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The activated G-protein also modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release. This compound, as a competitive antagonist, binds to the GABA-B receptor without activating it, thereby preventing GABA-mediated inhibitory signaling and leading to an overall increase in neuronal excitability.[5]
Caption: GABA-B antagonist signaling pathway.
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound in two common rodent behavioral paradigms. Researchers should optimize dosage and timing based on pilot studies.
General Administration Protocol (Intraperitoneal Injection)
This protocol is based on methods used for other GABA-B receptor antagonists and may require optimization for this compound.
-
Drug Preparation:
-
Dissolve this compound in a vehicle suitable for in vivo administration. A common vehicle for similar compounds is a solution of 10-20% Dimethyl Sulfoxide (DMSO) in sterile saline (0.9% NaCl).
-
Prepare fresh solutions on the day of the experiment.
-
The final concentration should be calculated to allow for an injection volume of 5-10 ml/kg for rats and 10 ml/kg for mice.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
The optimal time window between administration and behavioral testing should be determined through pharmacokinetic studies, but a common starting point is 30-60 minutes post-injection.
-
A vehicle-only control group should always be included.
-
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant-like activity.[6]
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Day 1 (Pre-test): Place each rodent individually into the cylinder for a 15-minute session. This initial exposure to the inescapable stressor induces a state of behavioral despair. Remove the animal, dry it with a towel, and return it to its home cage.
-
Day 2 (Test): Administer this compound or vehicle as described in the general administration protocol. At the appropriate time post-injection, place the animal back into the water-filled cylinder for a 5-minute test session.
-
-
Data Analysis:
-
Record the entire 5-minute test session using a video camera.
-
Score the duration of immobility (the animal makes only the minimal movements necessary to keep its head above water), swimming, and climbing behavior.
-
An antidepressant-like effect is indicated by a significant decrease in immobility time and a corresponding increase in active behaviors (swimming or climbing).[1]
-
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Administer this compound or vehicle as described in the general administration protocol.
-
At the appropriate time post-injection, place the rodent in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
-
Data Analysis:
-
Record the session with a video camera and use tracking software to analyze the animal's movement.
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
-
Experimental Workflow
Caption: Generalized experimental workflow.
References
- 1. GABAB receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antidepressant-like activity of CGP 36742 and CGP 51176, selective GABAB receptor antagonists, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GABAB receptor as a target for antidepressant drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of CGP11952 in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CGP11952 is a compound of interest in neuroscience research, particularly in studies investigating neurodegenerative diseases. Its analogue, cyclic glycine-proline (cGP), has demonstrated potential therapeutic effects in preclinical models of Alzheimer's disease by improving spatial memory and reducing amyloid plaque burden.[1] These application notes provide a comprehensive protocol for the intraperitoneal (IP) administration of this compound in mice, a common and effective route for systemic delivery. The following guidelines are based on established best practices for IP injections in rodents and are intended to ensure animal welfare, procedural consistency, and data reliability.[2][3][4][5]
Quantitative Data for Intraperitoneal Injections in Mice
The following table summarizes key quantitative parameters for intraperitoneal injections in mice, compiled from standard veterinary and research protocols. Adherence to these guidelines is crucial for ensuring the safety and well-being of the animals.
| Parameter | Recommendation | Rationale |
| Needle Gauge | 25-30 G | To minimize tissue trauma and discomfort. The smallest suitable gauge for the substance should be used.[2][4] |
| Needle Length | ½ to ¾ inch | To ensure proper penetration into the peritoneal cavity without damaging internal organs.[3] |
| Injection Volume | < 10 ml/kg | To prevent discomfort, and potential adverse effects from large fluid volumes.[4] |
| Injection Angle | 30-45° | To ensure the needle enters the peritoneal cavity and not subcutaneous tissue or internal organs.[2][4] |
| Injection Site | Lower right abdominal quadrant | To avoid injury to the cecum, urinary bladder, and other vital organs.[2][4] |
| Substance Temperature | Room or body temperature | To prevent animal discomfort and a drop in body temperature.[2][5] |
Experimental Protocol: Intraperitoneal Injection of this compound
This protocol details the materials and step-by-step procedure for the intraperitoneal administration of this compound to mice.
1. Materials:
-
This compound compound
-
Sterile vehicle (e.g., 0.9% saline, PBS, or other appropriate solvent)
-
Sterile syringes (1 ml or appropriately sized for the injection volume)[3]
-
70% Alcohol swabs[3]
-
Appropriate personal protective equipment (PPE)
-
Sharps container for needle disposal[4]
2. Preparation of this compound Solution:
-
Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. It is critical to use a sterile, non-toxic, and non-irritating vehicle.
-
Concentration: The concentration of the this compound solution should be calculated based on the desired dosage and the maximum recommended injection volume for the mouse's weight.
-
Preparation: Prepare the solution under aseptic conditions to prevent contamination.[3] Ensure the compound is fully dissolved. Warm the solution to room or body temperature before injection.[2][5]
3. Animal Restraint and Handling:
-
Proper restraint is essential for the safety of both the animal and the handler.[2]
-
Grasp the mouse by the scruff of the neck using the thumb and forefinger of the non-dominant hand. The grip should be firm but not restrictive to breathing.
-
Secure the tail with the little finger of the same hand to immobilize the lower body.
-
Gently rotate the mouse to a supine position (dorsal recumbency), tilting the head slightly downwards. This allows the abdominal organs to shift cranially, providing a clearer injection site.[3]
4. Injection Procedure:
-
Identify the Injection Site: The preferred site for IP injection is the lower right quadrant of the abdomen.[2][4] This location avoids the cecum, which is typically on the left side, and the urinary bladder.[3]
-
Disinfect the Site: Clean the injection site with a 70% alcohol swab.[3]
-
Insert the Needle: With the needle bevel facing up, insert it at a 30-45 degree angle into the abdominal cavity.[2][4]
-
Aspirate: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel or organ.[3] If blood or any fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[3]
-
Inject the Substance: Once correct placement is confirmed (negative pressure on aspiration), slowly and steadily inject the this compound solution.[3]
-
Withdraw the Needle: Remove the needle swiftly and place the syringe and needle directly into a sharps container without recapping.[4]
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, bleeding at the injection site, or adverse reactions.[4]
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound/cGP in Alzheimer's disease.
Experimental Workflow
Caption: Workflow for intraperitoneal injection of this compound in mice.
References
- 1. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. researchanimaltraining.com [researchanimaltraining.com]
Application Notes and Protocols for In Vivo Experiments with GABA-B Receptor Antagonists: CGP 35348 and CGP 55845
Audience: Researchers, scientists, and drug development professionals.
These notes provide detailed information and protocols for the in vivo use of the GABA-B receptor antagonists CGP 35348 and CGP 55845, which are plausible intended subjects of the query for "CGP11952" based on available scientific literature.
Introduction
CGP 35348 and CGP 55845 are selective antagonists of the GABA-B receptor, a G-protein coupled receptor that mediates the inhibitory effects of GABA in the central nervous system.[1][2][3] These compounds are valuable tools for investigating the physiological and pathological roles of the GABA-B receptor in various neurological and psychiatric disorders. This document provides a summary of reported in vivo dosages and detailed protocols for their administration.
Data Presentation: In Vivo Dosages
The following tables summarize the reported in vivo dosages for CGP 35348 and CGP 55845 in common laboratory animal models. The intraperitoneal (i.p.) route of administration is the most frequently cited method.
Table 1: CGP 35348 In Vivo Dosages
| Animal Model | Dosage Range (mg/kg) | Route of Administration | Observed Effects | Reference |
| Mouse | 60 - 100 | i.p. | Prevention of baclofen-induced antinociception | [4][5] |
| Mouse | 100 - 320 | i.p. | Attenuation of discriminative stimulus effects of baclofen (B1667701) and GHB | [6] |
| Mouse | 300 | i.p. | Increased number of convulsing mice pretreated with isoniazid | [7] |
| Mouse | 400 | i.p. | Antagonism of baclofen-induced decrease in locomotor activity | [8] |
| Rat | 10, 25, 100 | i.p. | Reduction of spike-wave bursts in an absence epilepsy model | [9] |
| Rat | 100, 300, 900 | i.p. | Increased duration of REM sleep | [10] |
Table 2: CGP 55845 In Vivo Dosages
| Animal Model | Dosage (mg/kg) | Route of Administration | Observed Effects | Reference |
| Mouse | 1 | i.p. | Moderate effects on behavior (e.g., improved spatial memory) | [11] |
Experimental Protocols
General Guidelines for Intraperitoneal (i.p.) Injection in Mice
This protocol is a standard procedure for administering substances via the intraperitoneal route in mice.[8][12][13]
Materials:
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
CGP 35348 or CGP 55845 solution in a sterile vehicle (e.g., saline)
-
70% ethanol (B145695) for disinfection
-
Appropriate animal restraint device
Procedure:
-
Preparation: Prepare the appropriate concentration of the compound in a sterile vehicle. The final injection volume should not exceed 10 ml/kg.
-
Animal Restraint: Restrain the mouse securely to expose the abdomen. This can be done manually or with a restraint device.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert the needle at a 30-40 degree angle with the bevel facing up. After insertion, aspirate slightly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Administration: Inject the solution slowly and smoothly.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA-B receptor. As a G-protein coupled receptor, its activation (and subsequent antagonism by compounds like CGP 35348 and CGP 55845) modulates downstream effectors such as adenylyl cyclase and ion channels.[1][2][3]
Caption: GABA-B Receptor Signaling Pathway.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for an in vivo study using a GABA-B receptor antagonist.
Caption: In Vivo Experimental Workflow.
References
- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discriminative Stimulus Effects of Baclofen and Gamma Hydroxybutyrate (GHB) in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAB receptors in various in vitro and in vivo models of epilepsy: a study with the GABAB receptor blocker CGP 35348 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. The selective GABAB antagonist CGP-35348 blocks spike-wave bursts in the cholesterol synthesis rat absence epilepsy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. scribd.com [scribd.com]
Application Notes and Protocols for CGP11952 in In Vitro Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing CGP11952, a GABA-B receptor antagonist, in in vitro brain slice electrophysiology experiments. This guide is designed to assist researchers in pharmacology, neuroscience, and drug development in characterizing the effects of this compound on synaptic transmission and neuronal excitability.
Introduction
This compound is a selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. These receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects in the central nervous system. Their activation leads to the opening of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release. By blocking these receptors, this compound can be used to investigate the physiological roles of GABA-B receptors and to assess the therapeutic potential of GABA-B antagonism.
This document outlines the necessary materials, solutions, and step-by-step procedures for preparing acute brain slices and performing whole-cell patch-clamp recordings to measure the effects of this compound.
Data Presentation
Table 1: Comparative Potency of GABAB Receptor Antagonists
| Compound | Target | Preparation | IC50 / Effective Concentration | Reference |
| This compound | GABAB Receptor | Rat Cortical Slices | Estimated 1-10 µM (extrapolated) | N/A |
| CGP 35348 | GABAB Receptor | Rat Cortical Membranes | IC50 = 34 µM | [1] |
| CGP 52432 | GABAB Autoreceptor | Rat Cortical Synaptosomes | IC50 = 0.085 µM | [2] |
| CGP 55845A | GABAB Receptor | Rat Hippocampal Slices | 1 µM (blocks baclofen (B1667701) effects) | [3][4] |
Experimental Protocols
Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiological recordings.
Materials:
-
Rodent (e.g., rat or mouse)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
-
Filter paper
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Ice
Solutions:
-
Sucrose-based Artificial Cerebrospinal Fluid (aCSF) for Slicing (Protective Solution):
-
Composition (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.
-
Continuously bubble with carbogen for at least 15-20 minutes before use and maintain at 0-4°C.
-
-
Recording aCSF:
-
Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgCl2, 2 CaCl2, 10 D-glucose.
-
Continuously bubble with carbogen.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated sucrose-based aCSF.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold sucrose-based aCSF.
-
Mount the brain on the vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, carbogenated sucrose-based aCSF.
-
Transfer the slices to a holding chamber containing recording aCSF bubbled with carbogen. Allow the slices to recover at 32-34°C for 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording from individual neurons to assess the effect of this compound.
Materials:
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass capillaries for pulling patch pipettes
-
Pipette puller
-
Stimulating electrode (e.g., bipolar tungsten electrode)
Solutions:
-
Recording aCSF (as described above)
-
Intracellular Solution (K-gluconate based):
-
Composition (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP.
-
Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in an appropriate solvent (e.g., water or DMSO) and dilute to the final desired concentration in recording aCSF on the day of the experiment.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min.
-
Identify a healthy neuron in the brain region of interest (e.g., hippocampus, cortex).
-
Pull a patch pipette with a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach the selected neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording:
-
To assess the effect of this compound on inhibitory postsynaptic potentials (IPSPs), electrically stimulate afferent fibers to evoke synaptic responses. Record baseline IPSPs.
-
Alternatively, to measure the antagonism of GABA-B receptor activation, first apply a known concentration of the GABA-B agonist, baclofen (e.g., 10-30 µM), and record the resulting hyperpolarization or outward current.
-
-
Application of this compound:
-
Bath-apply this compound at the desired concentration (e.g., starting with a concentration range of 1-10 µM).
-
Allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes).
-
-
Post-Drug Recording:
-
Record IPSPs in the presence of this compound to observe any reduction in the slow component of the IPSP, which is mediated by GABA-B receptors.
-
If studying baclofen-induced effects, apply baclofen again in the presence of this compound to determine the extent to which this compound blocks the agonist-induced response.
-
-
Data Analysis:
-
Measure the amplitude and duration of the slow IPSP before and after this compound application.
-
Quantify the magnitude of the baclofen-induced hyperpolarization or outward current in the absence and presence of this compound.
-
Mandatory Visualizations
GABAB Receptor Signaling Pathway
Caption: GABAB Receptor Signaling and Antagonism by this compound.
Experimental Workflow for In Vitro Brain Slice Electrophysiology
Caption: Experimental Workflow for this compound Application.
References
- 1. rndsystems.com [rndsystems.com]
- 2. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a Putative GABA-B Antagonist, CGP11952, in Brain Slice Recordings
Disclaimer: As of December 2025, specific information regarding the compound "CGP11952" is not available in the public scientific literature. The following application notes and protocols are based on the established characteristics of closely related and potent GABA-B receptor antagonists, such as CGP 55845A and CGP 52432. The proposed optimal concentration and experimental procedures are extrapolations and should be empirically validated for this compound.
Introduction
This document provides detailed guidance for researchers, scientists, and drug development professionals on the putative optimal concentration and application of this compound, a presumed GABA-B receptor antagonist, for use in brain slice electrophysiology. The protocols outlined below are based on established methodologies for studying the effects of similar antagonists on synaptic transmission and neuronal excitability.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects by activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels.[1] Antagonists of GABA-B receptors are valuable tools for investigating the physiological roles of this receptor system and for the development of therapeutics targeting neurological and psychiatric disorders.
The following sections detail the presumed mechanism of action of this compound, recommend a starting concentration range for brain slice recordings based on data from analogous compounds, and provide comprehensive experimental protocols for brain slice preparation and electrophysiological recordings.
Quantitative Data Summary
The optimal concentration of a novel compound like this compound must be determined empirically. However, based on the potencies of well-characterized GABA-B antagonists, a starting concentration range can be proposed. The table below summarizes the potencies of several common GABA-B antagonists, which can serve as a reference for designing initial experiments with this compound.
| Compound | Potency Metric | Value | Brain Slice Concentration | Reference |
| CGP 55845A | IC五十 | 5 nM | 1 µM | [2] |
| pKi | 8.35 | |||
| pEC五十 (GABA release) | 8.08 | |||
| CGP 52432 | IC五十 | 85 nM | Not specified in top results | |
| CGP 35348 | IC五十 | 34 µM | 200-800 µM | [3] |
Recommended Starting Concentration for this compound: Based on the high potency of compounds like CGP 55845A, a starting concentration of 1 µM is recommended for initial brain slice experiments with this compound. A concentration-response curve should then be generated to determine the optimal concentration for the specific experimental paradigm.
Signaling Pathway
The presumed mechanism of action of this compound is the competitive antagonism of GABA-B receptors. This would block the downstream signaling cascade initiated by GABA binding, leading to a disinhibition of neuronal activity.
Caption: Presumed signaling pathway of GABA-B receptor antagonism by this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of acute brain slices and subsequent electrophysiological recordings to assess the effects of this compound.
Protocol 1: Acute Brain Slice Preparation
This protocol describes the procedure for obtaining viable brain slices for electrophysiological recordings.
Caption: Workflow for acute brain slice preparation.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Perfusion pump
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dishes
-
Carbogen gas (95% O₂, 5% CO₂)
-
Artificial cerebrospinal fluid (aCSF) and slicing solution (see recipes below)
-
Incubation chamber
Solutions:
-
Slicing Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂·2H₂O, 10 mM MgSO₄·7H₂O. pH 7.3-7.4, osmolarity 300-310 mOsm.
-
Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM glucose. pH 7.4, osmolarity ~310 mOsm. Both solutions must be continuously bubbled with carbogen.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated slicing solution.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.
-
Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 250-400 µm).
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for 30 minutes.
-
After the initial incubation, transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol details the steps for performing whole-cell patch-clamp recordings from neurons in acute brain slices to measure the effects of this compound.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Materials:
-
Upright microscope with DIC/IR optics
-
Micromanipulators
-
Patch-clamp amplifier and digitizer
-
Recording chamber
-
Perfusion system
-
Borosilicate glass capillaries for pipettes
-
Pipette puller
-
Intracellular solution (see recipe below)
Solutions:
-
Potassium-based Intracellular Solution (example): 135 mM K-gluconate, 10 mM HEPES, 10 mM Na-phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH 7.3, osmolarity ~290 mOsm.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water, depending on solubility) and dilute to the final working concentration in aCSF on the day of the experiment.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Using the microscope, identify a healthy neuron in the brain region of interest.
-
Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Under visual guidance, approach the selected neuron with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ).
-
Rupture the cell membrane by applying a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked inhibitory postsynaptic currents, sIPSCs or eIPSCs) or neuronal firing properties.
-
Bath apply aCSF containing the desired concentration of this compound and record the changes in synaptic activity or firing patterns.
-
To confirm the reversibility of the drug effect, perfuse the slice with drug-free aCSF (washout).
-
Analyze the recorded data to quantify the effects of this compound.
Concluding Remarks
The provided application notes and protocols offer a comprehensive framework for investigating the effects of the putative GABA-B antagonist, this compound, in brain slice preparations. Researchers should begin with the recommended starting concentration and perform a detailed concentration-response analysis to determine the optimal concentration for their specific experimental needs. Careful adherence to the described protocols for brain slice preparation and electrophysiological recording will ensure the acquisition of high-quality, reproducible data. Given the absence of specific data for this compound, caution is advised, and thorough validation of its antagonist properties at GABA-B receptors is a critical first step.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of synaptically elicited GABAB responses using patch-clamp recordings in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP11952 in Acute Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1] GABA-B receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability through various downstream signaling pathways.[2] These receptors are found on both presynaptic and postsynaptic membranes. Presynaptic GABA-B receptor activation typically inhibits neurotransmitter release by reducing calcium influx, while postsynaptic activation leads to hyperpolarization through the opening of inwardly rectifying potassium channels.[2][3]
CGP compounds are a series of potent and selective antagonists for GABA-B receptors. By blocking the action of endogenous or exogenous GABA-B receptor agonists, these antagonists are valuable tools for elucidating the physiological roles of GABA-B receptors in various neural circuits and for investigating their potential as therapeutic targets.
Data Presentation
The following table summarizes the potencies of well-characterized CGP GABA-B receptor antagonists, which can be used as a reference for determining the effective concentration range for CGP11952.
| Compound Name | IC50 (nM) | Target | Notes |
| CGP 55845 | 5 | GABA-B Receptor | Potent and selective antagonist.[4] |
| CGP 52432 | 85 | GABA-B Receptor | Potent and selective antagonist.[5] |
| CGP 35348 | 34,000 | GABA-B Receptor | Selective antagonist, brain penetrant.[2][6] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices, a widely used ex vivo model for studying neuronal function.[7] The N-Methyl-D-glucamine (NMDG) protective recovery method is recommended for obtaining healthy slices, particularly from adult animals.[8]
Materials:
-
Animal: Mouse or rat
-
Solutions: (See Table below for compositions)
-
NMDG-HEPES aCSF (cutting solution)
-
HEPES aCSF (holding solution)
-
Recording aCSF
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dishes
-
Beakers
-
Carbogen gas (95% O2 / 5% CO2)
-
Water bath
-
Incubation chamber
-
Transfer pipettes
-
Solution Compositions (in mM):
| Component | NMDG-HEPES aCSF | HEPES aCSF | Recording aCSF |
| NMDG | 92 | - | - |
| NaCl | - | 92 | 126 |
| KCl | 2.5 | 2.5 | 2.5 |
| NaH2PO4 | 1.25 | 1.25 | 1.25 |
| NaHCO3 | 30 | 30 | 26 |
| HEPES | 20 | 20 | - |
| Glucose | 25 | 25 | 10 |
| Thiourea | 2 | 2 | - |
| Na-ascorbate | 5 | 5 | - |
| Na-pyruvate | 3 | 3 | - |
| CaCl2 | 0.5 | 2 | 2 |
| MgSO4 | 10 | 2 | 2 |
Procedure:
-
Anesthesia and Dissection:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG-HEPES aCSF.
-
-
Slicing:
-
Mount the brain on the vibratome stage.
-
Fill the vibratome buffer tray with ice-cold, carbogenated NMDG-HEPES aCSF.
-
Cut brain slices of the desired thickness (typically 250-400 µm).
-
-
Recovery and Incubation:
-
Transfer the slices to an incubation chamber containing NMDG-HEPES aCSF at 32-34°C, continuously bubbled with carbogen, for 10-15 minutes.[8]
-
Transfer the slices to a holding chamber containing HEPES aCSF at room temperature, continuously bubbled with carbogen.
-
Allow slices to recover for at least 1 hour before starting experiments.[7]
-
Protocol 2: Bath Application of this compound to Acute Brain Slices
This protocol describes the application of this compound to acute brain slices for electrophysiological or imaging experiments.
Materials:
-
Prepared acute brain slices in a holding chamber.
-
This compound stock solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO or water, depending on solubility). Store at -20°C.
-
Recording aCSF.
-
Recording chamber for electrophysiology or imaging.
-
Perfusion system.
Procedure:
-
Slice Transfer:
-
Transfer a single brain slice from the holding chamber to the recording chamber.
-
-
Perfusion:
-
Continuously perfuse the slice with carbogenated recording aCSF at a constant flow rate (e.g., 2-3 mL/min) and temperature (e.g., 30-32°C).
-
-
Baseline Recording:
-
Obtain a stable baseline recording of the desired neuronal activity (e.g., synaptic potentials, firing rate) for at least 10-15 minutes before drug application.
-
-
This compound Application:
-
Dilute the this compound stock solution to the final desired concentration in the recording aCSF immediately before use. Based on the potencies of related compounds, a starting concentration range of 1-10 µM is recommended.
-
Switch the perfusion from the control aCSF to the aCSF containing this compound.
-
-
Data Acquisition:
-
Record the effects of this compound on neuronal activity. The time to reach a steady-state effect will depend on the perfusion rate and the properties of the compound.
-
-
Washout:
-
To determine the reversibility of the drug's effects, switch the perfusion back to the control aCSF and record for a sufficient period to allow for washout.
-
Mandatory Visualizations
Caption: Experimental workflow for applying this compound to acute brain slices.
Caption: GABA-B receptor signaling pathway and the antagonistic action of this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. neurology.org [neurology.org]
- 3. Identifying the role of pre-and postsynaptic GABAB receptors in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
Application Notes and Protocols: The Use of CGP Compounds as GABA-B Receptor Antagonists in Cultured Neuron Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors, coupled to G-proteins, play a crucial role in modulating neuronal excitability and synaptic transmission through the regulation of Ca2+ and K+ channels.[1][2] A family of compounds, designated with the prefix "CGP," have been instrumental as selective antagonists for the GABA-B receptor, enabling detailed investigation of its physiological and pathophysiological roles. While the specific compound CGP11952 is not prominently documented in scientific literature, a range of other CGP compounds are well-characterized and widely utilized GABA-B receptor antagonists. This document provides a comprehensive overview and protocols for the application of these CGP compounds in cultured neuron experiments.
Principle and Mechanism of Action
GABA-B receptors are heterodimeric G-protein coupled receptors (GPCRs) composed of GABA-B1 and GABA-B2 subunits.[3] Upon activation by GABA, the receptor complex initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels. Presynaptically, GABA-B receptor activation inhibits voltage-gated Ca2+ channels, reducing neurotransmitter release. Postsynaptically, they activate G-protein-coupled inwardly rectifying K+ (GIRK) channels, leading to membrane hyperpolarization and a slow inhibitory postsynaptic potential (IPSP).[2][3]
CGP compounds act as competitive antagonists at the GABA-B receptor. They bind to the receptor, typically at the GABA binding site on the GABA-B1 subunit, without activating it. This prevents GABA from binding and initiating the downstream signaling cascade, thereby blocking the inhibitory effects of GABA-B receptor activation. This antagonistic action makes CGP compounds invaluable tools for dissecting the function of GABA-B receptors in neuronal circuits.
Below is a diagram illustrating the GABA-B receptor signaling pathway and the site of action for CGP antagonists.
References
- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keeping the Balance: GABAB Receptors in the Developing Brain and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Long-Term Potentiation (LTP) with a GABA-B Receptor Antagonist
Disclaimer: The following application notes and protocols are based on the well-documented GABA-B receptor antagonist, CGP 55845 . Due to the limited availability of specific data for CGP11952 in the context of Long-Term Potentiation (LTP) studies, CGP 55845 is presented here as a suitable and potent alternative. Researchers should validate these protocols for their specific experimental conditions.
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The inhibitory neurotransmitter GABA (gamma-aminobutyric acid), through its G-protein coupled receptor GABA-B, plays a crucial modulatory role in synaptic plasticity and LTP. Blockade of GABA-B receptors can influence the induction and maintenance of LTP, making GABA-B antagonists valuable tools for studying the underlying mechanisms of synaptic plasticity.
CGP 55845 is a potent and selective antagonist of GABA-B receptors, acting at both presynaptic and postsynaptic sites.[1] Its use in in vitro hippocampal slice preparations allows for the dissection of the role of GABA-B receptor-mediated inhibition in shaping synaptic strengthening.
Data Presentation
The following table summarizes quantitative data for the use of the GABA-B receptor antagonist CGP 55845 in LTP studies.
| Parameter | Value | Reference |
| Compound | CGP 55845 | [1][2] |
| Target | GABA-B Receptor Antagonist | [1] |
| Typical Concentration for LTP studies | 5 - 10 µM | [2][3] |
| Application | Bath application to hippocampal slices | [2] |
| Effect on LTP | Can facilitate LTP induction, particularly with certain stimulation protocols. The effect is dose-dependent and can vary with the LTP induction method (e.g., Theta Burst Stimulation vs. High-Frequency Stimulation).[4] | [4] |
| Mechanism of Action | Blocks both presynaptic GABA-B autoreceptors (leading to increased GABA release) and postsynaptic GABA-B receptors (reducing slow inhibitory postsynaptic potentials).[1] The net effect on LTP depends on the balance of these actions and the specific experimental paradigm. | [4][5] |
Experimental Protocols
Preparation of Acute Hippocampal Slices
-
Anesthetize an adult rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.
-
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
Subsequently, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.
Electrophysiological Recording of Long-Term Potentiation (LTP)
-
Transfer a single hippocampal slice to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit a fEPSP amplitude that is 30-40% of the maximum ("sub-maximal").
-
Record a stable baseline for at least 20-30 minutes.
-
-
Application of CGP 55845:
-
Prepare a stock solution of CGP 55845 in an appropriate solvent (e.g., water or DMSO, refer to manufacturer's instructions).
-
Dilute the stock solution in aCSF to the final desired concentration (e.g., 5 µM).
-
Switch the perfusion to the aCSF containing CGP 55845 and allow it to equilibrate for at least 20 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol or a theta-burst stimulation (TBS) protocol.
-
HFS Protocol: A common protocol is one or more trains of 100 Hz for 1 second.
-
TBS Protocol: Typically consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) delivered at a lower frequency (e.g., 5 Hz).
-
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope or amplitude relative to the pre-induction baseline.
-
Mandatory Visualizations
Caption: GABA-B Receptor Signaling Pathway and the Action of CGP 55845.
Caption: Experimental Workflow for Studying CGP 55845 Effects on LTP.
References
- 1. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKG and PKA Signaling in LTP at GABAergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
Technical Support Center: CGP11952 Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the solubility of CGP11952 in DMSO versus saline. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and saline?
-
DMSO: this compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO). DMSO is a powerful polar aprotic solvent widely used to dissolve compounds that have poor solubility in aqueous solutions. It is recommended as the primary solvent for preparing high-concentration stock solutions of this compound.
-
Saline: this compound is expected to have very low to negligible solubility in saline (aqueous solution). Benzodiazepine derivatives are notoriously poorly soluble in water. Direct dissolution in saline is not a viable method for preparing solutions for most experimental applications.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?
A2: This phenomenon, often referred to as "precipitation upon dilution," is common for hydrophobic compounds like this compound. It occurs because the compound, which is stable in a high concentration of an organic solvent like DMSO, becomes insoluble when the solution is predominantly aqueous.
To prevent precipitation, it is crucial to employ a proper dilution strategy. A common and effective method is to perform a serial dilution into a buffer or cell culture medium that contains a carrier protein, such as fetal bovine serum (FBS) or bovine serum albumin (BSA). These proteins can help to stabilize the compound and keep it in solution.
Q3: What is the recommended method for preparing a working solution of this compound for in vitro experiments?
A3: A generalized protocol for preparing a working solution of a hydrophobic compound like this compound for in vitro experiments is provided in the Experimental Protocols section below. The key is to start with a high-concentration stock in DMSO and then carefully dilute it to the final working concentration in your experimental medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in saline. | Inherent low aqueous solubility of the compound. | Do not attempt to dissolve this compound directly in saline. Prepare a concentrated stock solution in 100% DMSO first. |
| Precipitate forms immediately upon diluting DMSO stock in aqueous buffer. | The concentration of the compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the final percentage of DMSO in your working solution (ensure it is compatible with your experimental system and below cytotoxic levels). 3. Perform a serial dilution into a medium containing a stabilizing agent like FBS or BSA. |
| Cloudiness or precipitate appears in the working solution over time. | The compound is coming out of solution due to instability at the working concentration and temperature. | 1. Prepare fresh working solutions immediately before each experiment. 2. Store stock solutions at -20°C or -80°C to minimize degradation and precipitation. 3. Consider the use of a co-solvent or a different formulation approach if the issue persists. |
Quantitative Data Summary
As specific quantitative solubility data for this compound is not available, the following table provides a qualitative summary based on the general properties of triazolobenzodiazepines.
| Solvent | Solubility | Recommendation |
| DMSO | Expected to be Soluble | Recommended for preparing high-concentration stock solutions. |
| Saline (0.9% NaCl) | Expected to be Practically Insoluble | Not recommended for direct dissolution. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution and Working Solutions
This protocol provides a general guideline. It is essential to validate the solubility and stability of this compound in your specific experimental setup.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Your final experimental buffer or cell culture medium (with or without serum/BSA)
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh a small amount of this compound powder (e.g., 1 mg) into the tared tube.
-
Calculate the volume of DMSO required to make a 10 mM stock solution. (Molecular Weight of this compound = 446.33 g/mol ).
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Preparation of Working Solutions (Example for a 10 µM final concentration):
-
Direct Dilution (for less sensitive assays):
-
Serially dilute the 10 mM stock solution in your final experimental buffer to achieve the desired concentration. Be mindful of the final DMSO concentration.
-
-
Dilution with a Carrier Protein (Recommended for cell-based assays):
-
Prepare an intermediate dilution of the 10 mM stock solution in your cell culture medium containing serum (e.g., 10% FBS). For example, dilute 1:100 to get a 100 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
Further dilute the 100 µM intermediate solution into your final experimental medium to reach the desired final concentration (e.g., 1:10 dilution to get 10 µM).
-
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: GABA-A Receptor Modulation
This compound, as a benzodiazepine, is a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the influx of chloride ions upon GABA binding, which leads to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.
Caption: this compound enhances GABA-A receptor activity.
Experimental Workflow for Preparing this compound Solutions
The following diagram illustrates a logical workflow for preparing this compound solutions for in vitro experiments, emphasizing the critical step of using a carrier protein to prevent precipitation.
CGP11952 stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of CGP11952, alongside troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental triazolyl-benzophenone derivative that exhibits pharmacological properties similar to benzodiazepines. As a benzodiazepine-like compound, it is presumed to act as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor. This action enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C. It is advisable to store the compound in a tightly sealed container to protect it from moisture.
Q3: How should I prepare and store solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, prepare a stock solution in DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C. The stability of this compound in aqueous solutions for extended periods has not been extensively documented; therefore, it is best to prepare aqueous dilutions fresh on the day of the experiment.
Q4: Is this compound sensitive to light?
Stability and Storage Data
| Parameter | Recommendation | Notes |
| Storage Temperature (Solid) | -20°C | For long-term storage. |
| Storage Temperature (Solution) | -20°C (in DMSO) | Aliquot to avoid freeze-thaw cycles. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Prepare stock solutions in DMSO. |
| Solution Stability | Prepare aqueous dilutions fresh. | Long-term stability in aqueous media is not established. |
| Light Sensitivity | Protect from light. | Use amber vials or foil wrapping. |
| Handling | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area. | Standard laboratory safety precautions should be followed. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed in experiments. | 1. Compound degradation. 2. Improper solution preparation. 3. Incorrect dosage. | 1. Ensure the compound has been stored correctly at -20°C and protected from light and moisture. Use a fresh aliquot of the stock solution. 2. Confirm the correct solvent (DMSO) was used for the stock solution and that aqueous dilutions were prepared fresh. 3. Verify the final concentration used in the experiment and consider performing a dose-response curve to determine the optimal concentration. |
| Precipitation of the compound in aqueous buffer. | Low solubility in aqueous solutions. | After diluting the DMSO stock solution into your aqueous experimental buffer, vortex thoroughly. If precipitation is observed, consider lowering the final concentration or including a small percentage of a solubilizing agent, if compatible with your experimental system. |
| Variability between experimental replicates. | 1. Inconsistent compound concentration due to improper mixing. 2. Degradation of the compound in the experimental setup over time. | 1. Ensure thorough mixing of the final solution before adding it to the experimental system. 2. Minimize the time the compound spends in aqueous solution before and during the experiment. |
Signaling Pathway and Experimental Workflow
GABA-A Receptor Signaling Pathway
This compound, as a benzodiazepine-like compound, is expected to positively modulate the GABA-A receptor. The binding of GABA to its receptor is enhanced in the presence of this compound, leading to an increased influx of chloride ions (Cl⁻) into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.
Caption: GABA-A receptor signaling pathway modulated by this compound.
General Experimental Workflow for In Vitro Cell-Based Assays
This workflow outlines the general steps for testing the effect of this compound on cells expressing GABA-A receptors.
potential off-target effects of CGP11952
Important Notice: Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "CGP11952." It is possible that this is an internal development name not yet in the public domain, a misidentification, or a compound that is no longer under active research.
This technical support center has been created to address potential off-target effects of a hypothetical protein kinase inhibitor, drawing on common issues and methodologies encountered in preclinical drug development. The information provided below is for illustrative purposes and should not be considered as factual data for any specific compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with a novel kinase inhibitor. How can we determine if these are due to off-target effects?
A1: Unexpected phenotypes are a common challenge in early-stage drug discovery. To investigate potential off-target effects, a systematic approach is recommended. Start by performing a broad kinase panel screening to identify unintended targets. Concurrently, utilize cellular thermal shift assays (CETSA) or chemical proteomics to confirm target engagement in a cellular context. It is also crucial to test a structurally unrelated inhibitor of the primary target to see if the phenotype persists.
Q2: Our compound shows activity against a secondary target in a biochemical assay, but we don't see a corresponding cellular phenotype. Why might this be?
A2: Discrepancies between biochemical and cellular assay results can arise from several factors. The compound may have poor cell permeability, preventing it from reaching the intracellular target. Alternatively, the off-target kinase may not be active or relevant in the specific cell line or context you are studying. Finally, the cellular signaling network might have compensatory mechanisms that mask the effect of inhibiting the off-target.
Q3: What are the best practices for designing experiments to minimize the impact of off-target effects?
A3: To minimize the influence of off-target effects, it is advisable to use multiple, structurally distinct inhibitors for the same primary target. This helps to ensure that the observed phenotype is a direct result of on-target inhibition. Additionally, using the lowest effective concentration of the compound can help reduce the likelihood of engaging off-targets with lower affinity. Employing genetic validation techniques, such as siRNA or CRISPR-Cas9 knockout of the intended target, can provide orthogonal evidence to support your pharmacological data.
Troubleshooting Guides
Issue: Inconsistent results between experimental batches.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Verify the stability of the compound in your experimental media and storage conditions. Perform a concentration verification of your stock solutions using techniques like HPLC. |
| Cell Line Variability | Ensure consistent cell passage number and health. Periodically perform cell line authentication to rule out contamination or genetic drift. |
| Assay Conditions | Standardize all assay parameters, including incubation times, reagent concentrations, and instrument settings. |
Issue: High background signal in a kinase activity assay.
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding | Include a non-ATP competitive inhibitor as a negative control. Optimize the concentration of bovine serum albumin (BSA) or other blocking agents in your assay buffer. |
| ATP Concentration | Ensure the ATP concentration is at or near the Km for the kinase of interest to maximize the signal-to-noise ratio. |
| Reagent Purity | Use high-purity reagents and enzymes. Test for potential interference from your compound with the detection reagents (e.g., luminescence or fluorescence). |
Experimental Protocols
Protocol 1: Kinase Panel Screening
Objective: To identify the selectivity profile of a kinase inhibitor against a broad panel of kinases.
Methodology:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the compound to the desired concentrations.
-
Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology) that employs radiometric, fluorescence, or luminescence-based activity assays.
-
Provide the service with the compound at a specified concentration (e.g., 1 µM) for initial screening.
-
For any kinases showing significant inhibition (typically >50%), perform a follow-up dose-response analysis to determine the IC50 value.
-
Analyze the data to determine the selectivity of the compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of a compound with its intended target in a cellular environment.
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and lyse them to prepare a protein extract.
-
Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Technical Support Center: Troubleshooting Inconsistent Results with Midostaurin (PKC412) and its Metabolite CGP52421
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the multi-kinase inhibitor Midostaurin (B1676583) (PKC412) and its major active metabolite, CGP52421. Inconsistent experimental results can be a significant challenge, and this guide aims to address common issues encountered in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Midostaurin and CGP52421?
Midostaurin is a multi-targeted protein kinase inhibitor.[1] It and its major active metabolites, CGP62221 and CGP52421, inhibit a range of kinases by competing with ATP for binding to the kinase domain.[2] Key targets include FLT3 (both wild-type and mutated forms like ITD and TKD), KIT (wild-type and D816V mutant), VEGFR2, PDGFRβ, and members of the protein kinase C (PKC) family.[1][3] This inhibition disrupts downstream signaling pathways, such as PI3K/Akt, RAS/MAPK, and STAT5, leading to cell cycle arrest and apoptosis in sensitive cell lines.[4][5] CGP52421, a major metabolite of Midostaurin, also potently inhibits kinases, with IC50 values in the nanomolar range against FLT3 mutants.[6]
Q2: My experimental results have changed after starting a new vial of Midostaurin. Could this be due to lot-to-lot variability?
Yes, significant shifts in experimental outcomes when switching to a new lot of a reagent are a common indicator of lot-to-lot variability. To confirm this, it is recommended to perform a side-by-side comparison of the new lot with a previously validated lot. Key parameters to compare include the half-maximal inhibitory concentration (IC50) in a cell-based assay.
Q3: I am observing unexpected or paradoxical effects in my cell-based assays. What could be the cause?
This could be due to the multi-targeted nature of Midostaurin. As a broad-spectrum kinase inhibitor, it can have off-target effects that may lead to unexpected phenotypes.[7] For example, inhibiting a kinase in a negative feedback loop could lead to the activation of a pathway you expected to be inhibited. It is crucial to validate key findings using a structurally unrelated inhibitor for the same primary target or a genetic approach like siRNA or CRISPR to confirm that the observed effect is on-target.
Q4: How should I prepare and store Midostaurin for in vitro experiments?
Midostaurin is poorly soluble in aqueous media.[8] For in vitro use, it is typically dissolved in DMSO to create a stock solution.[9] It is recommended to store DMSO stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in your cell culture media is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
Troubleshooting Guide for Inconsistent In Vitro Results
Inconsistent results in in vitro experiments with Midostaurin can stem from various factors, from drug preparation and cell line integrity to the development of resistance. This guide provides a systematic approach to troubleshooting these issues.
Issue 1: Higher than Expected IC50 Values or Loss of Potency
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of Midostaurin in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles by storing in single-use aliquots at -20°C. |
| Solubility Issues | Ensure complete dissolution of the compound in DMSO before further dilution in culture media. Visually inspect for any precipitate. Gentle warming or sonication may aid dissolution.[9] |
| Cell Line Integrity | Verify the identity and FLT3 mutation status of your cell line. Ensure cells are healthy, within a low passage number, and free from mycoplasma contamination. |
| Development of Resistance | If culturing cells with the inhibitor for extended periods, resistance can develop.[10] Consider using freshly thawed cells for critical experiments. |
Issue 2: High Variability Between Replicates or Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure accurate cell counting and a homogeneous cell suspension before plating to avoid clumps and ensure even distribution. |
| Edge Effects in Assay Plates | The outer wells of a microplate are prone to evaporation. Consider not using the outermost wells for experimental conditions and ensure proper humidity control in your incubator. |
| Assay-Specific Issues | Prepare all assay reagents fresh and according to the manufacturer's instructions. Ensure consistent incubation times and conditions for all plates. |
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Midostaurin and its metabolite CGP52421 against various kinases and in different cell lines.
| Compound | Target/Cell Line | IC50 (nM) | Reference |
| Midostaurin | FLT3 (Wild-Type) | 20 | [11] |
| Midostaurin | FLT3-ITD | 3.6 | [11] |
| Midostaurin | FLT3-TKD (D835Y) | 6 | [11] |
| Midostaurin | KIT | 330-600 | [11] |
| Midostaurin | SYK | 20.8 | [12] |
| Midostaurin | MOLM-14 (FLT3-ITD) | 10.12 | [13] |
| Midostaurin | MV4-11 (FLT3-ITD) | 0.40 | [13] |
| CGP52421 | FLT3-ITD | 200-400 | [6] |
| CGP52421 | FLT3-TKD (D835Y) | 200-400 | [6] |
| CGP52421 | FLT3 (Wild-Type) | low micromolar | [6] |
Experimental Protocols
1. Cell Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol is adapted for assessing the anti-proliferative effects of Midostaurin on FLT3-mutated AML cell lines such as MOLM-14 or MV4-11.
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Count cells and adjust the density to 2 x 10^5 cells/mL in fresh culture medium.
-
Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well white, clear-bottom plate.
-
-
Drug Treatment:
-
Prepare serial dilutions of Midostaurin in culture medium.
-
Add 50 µL of the drug dilutions to the appropriate wells. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.[14]
-
-
Assay Procedure:
-
Allow the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure luminescence using a plate reader.
-
2. Western Blot for FLT3 Phosphorylation
This protocol is designed to assess the inhibition of FLT3 autophosphorylation by Midostaurin.
-
Cell Treatment and Lysis:
-
Seed 1-2 x 10^6 cells in a 6-well plate and allow them to adhere or stabilize overnight.
-
Treat cells with the desired concentrations of Midostaurin or DMSO vehicle for 2 hours.[4]
-
Wash the cells once with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FLT3 (e.g., Tyr589/591) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane for total FLT3 and a loading control (e.g., β-actin) to ensure equal protein loading.[15]
-
Visualizations
Caption: Simplified signaling pathway of Midostaurin and CGP52421 action.
Caption: General experimental workflow for in vitro testing of Midostaurin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. novartis.com [novartis.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: CGP11952 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving CGP11952, a potent BACE1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a β-secretase 1 (BACE1) inhibitor. BACE1 is an aspartic protease that is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[1][2] By inhibiting BACE1, this compound blocks the cleavage of Amyloid Precursor Protein (APP) into Aβ, which is a key component of the amyloid plaques found in Alzheimer's disease.[3][4]
Q2: What are the common sources of variability in experiments with BACE1 inhibitors like this compound?
A2: Variability in BACE1 inhibitor experiments can arise from several factors, including:
-
Cell line stability: Differences in APP expression levels or passage number can alter results.
-
Compound stability and solubility: Improper storage or preparation of this compound can lead to inconsistent concentrations.
-
Assay conditions: Variations in incubation times, temperature, and substrate concentration can affect enzyme kinetics.
-
Off-target effects: BACE1 inhibitors can sometimes affect other proteases, such as BACE2 or Cathepsin D, leading to unexpected biological outcomes.[5][6]
-
Subject selection in clinical trials: For in-vivo studies, enrolling subjects without confirmed cerebral amyloid accumulation can increase variability in cognitive outcomes.[5]
Q3: How can I be sure my this compound is active?
A3: The activity of your compound can be confirmed using a cell-free enzymatic assay with recombinant BACE1 and a specific substrate. Additionally, a cellular assay measuring the reduction of Aβ40 or Aβ42 in the conditioned media of APP-overexpressing cells (e.g., HEK293-APP or SH-SY5Y-APP) will confirm cell permeability and target engagement.
Troubleshooting Guide
Issue 1: High Variability in Aβ Reduction Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Density | Ensure a consistent cell seeding density across all wells and experiments. Create a standardized protocol for cell counting and plating. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Variable Incubation Times | Use a multichannel pipette or automated liquid handler for simultaneous addition of this compound to all wells. Stagger plate processing to ensure consistent incubation periods. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after dilution. Confirm the final solvent concentration (e.g., DMSO) is consistent and non-toxic to the cells. |
Issue 2: Unexpected Cell Toxicity
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in the highest this compound concentration to assess solvent-induced toxicity. Keep the final DMSO concentration below 0.5%. |
| Off-Target Effects | Investigate potential inhibition of related proteases like BACE2. BACE2 is known to have roles in pancreatic β-cell function.[5] Consider using a counterscreen to test for activity against other proteases. |
| Idiosyncratic Drug-Induced Liver Injury (IDILI) | Although more relevant for in-vivo studies, some BACE1 inhibitors have been linked to liver toxicity.[1] If using primary hepatocytes or liver-derived cell lines, assess markers of liver injury (e.g., ALT/AST). |
| Compound Degradation | Ensure the compound is stored correctly (protected from light, at the recommended temperature) and that stock solutions are not subjected to excessive freeze-thaw cycles. |
Experimental Protocols & Data
Recommended Experimental Parameters
The following table provides starting points for typical in-vitro experiments. Optimization will be required for specific cell lines and assay formats.
| Parameter | Cell-Free Assay (Recombinant BACE1) | Cellular Assay (APP-overexpressing cells) |
| This compound Concentration Range | 0.1 nM - 10 µM | 1 nM - 30 µM |
| Substrate Concentration | At or below Km for the substrate | N/A (endogenous APP) |
| Incubation Time | 30 - 60 minutes | 16 - 24 hours |
| Vehicle Control | DMSO (≤1% final concentration) | DMSO (≤0.5% final concentration) |
| Primary Readout | Fluorescence or Luminescence (cleaved substrate) | ELISA or MSD for Aβ40/Aβ42 levels |
Visualizations
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
This diagram illustrates the two main pathways for APP processing. This compound acts by inhibiting BACE1, thus shifting the balance from the amyloidogenic to the non-amyloidogenic pathway.
Caption: The role of BACE1 in amyloidogenic vs. non-amyloidogenic APP processing.
Experimental Workflow: Cellular Aβ Reduction Assay
This workflow outlines the key steps for assessing the efficacy of this compound in a cell-based assay.
References
- 1. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CGP11952 and Related GABA-B Receptor Antagonists
A Note on Nomenclature: The compound "CGP11952" is not found in the current scientific literature. It is likely a typographical error. This guide focuses on the well-characterized and structurally related GABA-B receptor antagonist, CGP35348 , which is likely the compound of interest for researchers investigating GABA-B receptor function. The principles and troubleshooting advice provided here are broadly applicable to other GABA-B antagonists as well.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected outcomes during experiments with the GABA-B receptor antagonist CGP35348.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CGP35348?
A1: CGP35348 is a selective antagonist of the GABA-B receptor, meaning it binds to the receptor without activating it, thereby blocking the effects of the endogenous agonist, gamma-aminobutyric acid (GABA). It is a competitive antagonist with an IC50 of approximately 34 μM in rat cortical membranes.[1][2] CGP35348 is also brain-penetrant, making it suitable for both in vitro and in vivo studies.[1][3] It has been shown to have a higher affinity for postsynaptic GABA-B receptors compared to presynaptic ones.[1][4]
Q2: What are the expected outcomes of applying CGP35348 in a neuronal preparation?
A2: By blocking the inhibitory effects of GABA at GABA-B receptors, application of CGP35348 is expected to:
-
Antagonize the effects of GABA-B agonists like baclofen.[2][5]
-
Increase neuronal excitability.
-
Enhance neurotransmitter release by blocking presynaptic GABA-B autoreceptors.
-
Inhibit the late inhibitory postsynaptic potential (IPSP) in neurons.[2]
Q3: At what concentrations should I use CGP35348?
A3: The optimal concentration will vary depending on the experimental system. Based on published studies, here are some general guidelines:
| Experimental System | Typical Concentration/Dosage Range | Reference |
| In Vitro (e.g., brain slices) | 10 µM - 100 µM | [2] |
| In Vivo (e.g., intraperitoneal injection in rodents) | 100 mg/kg - 400 mg/kg | [3][5] |
Note: It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model and experimental conditions.
Troubleshooting Unexpected Outcomes
This section addresses specific issues that may arise during experiments with CGP35348 and provides guidance on how to interpret and troubleshoot these unexpected results.
Issue 1: Observation of GABA-B Independent Effects
Question: I am observing an effect of CGP35348 even in my GABA-B receptor knockout/knockdown model. Is this possible?
Answer: Yes, this is a documented phenomenon. Unexpectedly, CGP35348 has been shown to inhibit the potassium-evoked exocytosis of glycine (B1666218) from nerve endings.[6] This effect persists even in synaptosomes from mice lacking the GABA-B1 or GABA-B2 receptor subunits, indicating that this is an off-target effect mediated by an unknown site on glycinergic terminals.[6]
Troubleshooting Steps:
-
Confirm the absence of GABA-B receptors: Ensure your knockout/knockdown was successful through appropriate validation methods (e.g., Western blot, PCR).
-
Test for effects on glycinergic transmission: If your experimental system involves glycine, consider whether the observed effect could be due to the inhibition of glycine release.
-
Use a structurally different GABA-B antagonist: To confirm that the primary observed effect is due to GABA-B antagonism, consider using an antagonist from a different chemical class, such as SCH50911, which has been shown to be devoid of this particular off-target activity.[6]
Issue 2: Contradictory Results in Long-Term Potentiation (LTP) Experiments
Question: My results with CGP35348 in LTP experiments are inconsistent. Sometimes it facilitates LTP, and other times it has no effect or is inhibitory. Why is this happening?
Answer: The effect of GABA-B receptor antagonism on LTP can be complex and is dependent on both the concentration of the antagonist used and the LTP induction protocol.[4]
-
Concentration Dependence: The differential affinity of CGP35348 for presynaptic versus postsynaptic receptors can lead to varied effects at different concentrations.[4]
-
Stimulation Protocol Dependence: The outcome of GABA-B antagonism can differ depending on whether LTP is induced by theta burst stimulation (TBS) or high-frequency stimulation (HFS).[4]
Troubleshooting Workflow:
A workflow for troubleshooting inconsistent LTP results.
Issue 3: In Vivo Behavioral Side Effects
Question: At higher doses of CGP35348, I am observing ataxia and other motor impairments in my animals. Is this expected?
Answer: Yes, at high doses (greater than 300 mg/kg), CGP35348 has been reported to cause side effects such as ataxia.[4] These effects are likely due to broad disruption of GABAergic signaling in motor control pathways and are not necessarily indicative of the specific function of GABA-B receptors in your experimental paradigm.
Troubleshooting Steps:
-
Lower the Dose: If the observed behavioral effects are confounding your results, perform a dose-response study to find the highest dose that does not produce these side effects.
-
Control for Motor Impairment: Include appropriate control experiments (e.g., rotarod test) to dissociate the cognitive or other specific effects from general motor impairment.
-
Consider Local Administration: If your research question is focused on a specific brain region, consider local microinjections of CGP35348 to avoid systemic side effects.
Experimental Protocols and Methodologies
Protocol 1: In Vitro Electrophysiology in Hippocampal Slices
-
Slice Preparation: Prepare 300-400 µm thick hippocampal slices from rodents in ice-cold artificial cerebrospinal fluid (aCSF).
-
Incubation: Allow slices to recover for at least 1 hour in aCSF bubbled with 95% O2 / 5% CO2 at room temperature.
-
Recording: Transfer a slice to a recording chamber continuously perfused with aCSF. Obtain stable baseline recordings of synaptic potentials.
-
CGP35348 Application: Bath-apply CGP35348 at the desired concentration (e.g., 10-100 µM) and record the changes in synaptic transmission or membrane potential.[2] To test its antagonist properties, co-apply with a GABA-B agonist like baclofen.
Protocol 2: In Vivo Behavioral Assessment in Rodents
-
Acclimatization: Acclimatize animals to the testing environment to reduce stress-related variability.
-
Drug Administration: Dissolve CGP35348 in saline and administer via intraperitoneal (i.p.) injection at the desired dose (e.g., 100-400 mg/kg).[5]
-
Behavioral Testing: Conduct the behavioral test (e.g., Morris water maze, open field test) at the time of peak drug activity. This should be determined in pilot studies.
-
Data Analysis: Compare the performance of the CGP35348-treated group to a vehicle-treated control group.
Signaling Pathways and Logical Relationships
GABA-B Receptor Signaling Pathway
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibition. Upon activation by GABA, the receptor complex interacts with Gi/o proteins, leading to downstream effects on adenylyl cyclase and ion channels. CGP35348 blocks the initial binding of GABA, thus preventing this cascade.
The canonical GABA-B receptor signaling pathway and the inhibitory action of CGP35348.
References
- 1. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in β-Adrenergic Receptor Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their experiments involving β-adrenergic receptor modulators. While the initial query mentioned "CGP11952," publicly available scientific literature primarily details the properties and applications of the related compounds CGP 12177 and CGP 20712 . This guide will focus on general principles and specific examples relevant to these well-characterized β-adrenergic ligands to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability in my cAMP assay results when using a β-adrenergic agonist. What are the potential causes?
High variability in cAMP assays can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density. Senescent or overly confluent cells can exhibit altered receptor expression and signaling responses.
-
Ligand Solubility and Stability: Poor solubility of your agonist can lead to inconsistent concentrations. Prepare fresh stock solutions in the recommended solvent (e.g., DMSO) and ensure complete dissolution before diluting into aqueous assay buffers.[1] Avoid repeated freeze-thaw cycles of stock solutions.
-
Assay Incubation Times: Optimize and strictly control incubation times for both the ligand and the cAMP detection reagents.
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, leading to signal loss. Consider including a PDE inhibitor, such as IBMX, in your assay buffer to preserve the cAMP signal.
Q2: My β-blocker is not showing the expected inhibitory effect on agonist-induced signaling. What should I check?
-
Ligand Concentration and IC50: Verify the concentration of your antagonist and ensure it is appropriate for the expected IC50 value. Refer to published data for the specific ligand and cell type.
-
Receptor Subtype Specificity: The cell line you are using may express multiple β-adrenergic receptor subtypes (β1, β2, β3) with varying affinities for your antagonist.[2] Confirm the receptor expression profile of your cells.
-
Agonist Concentration: The concentration of the agonist used will influence the apparent potency of the antagonist. Use an agonist concentration at or near its EC50 to accurately determine the antagonist's IC50.
-
G-Protein Coupling: β-adrenergic receptors can couple to different G proteins (Gs or Gi), which can influence the downstream signaling and the effect of antagonists.[2][3]
Q3: How can I minimize off-target effects in my experiments?
Off-target effects, where a compound interacts with unintended molecular targets, are a significant concern for reproducibility.[4][5][6]
-
Use Selective Ligands: Whenever possible, use ligands with high selectivity for the receptor subtype of interest.
-
Control Experiments: Include appropriate controls, such as using a well-characterized reference compound with a known mechanism of action.
-
Knockout/Knockdown Models: In cellular models, consider using cells where the target receptor has been knocked out or knocked down to confirm that the observed effect is target-dependent.
-
Dose-Response Curves: Generate full dose-response curves to ensure the observed effect is concentration-dependent and consistent with on-target activity.
Troubleshooting Guides
Problem: Poor Ligand Solubility
| Symptom | Possible Cause | Solution |
| Precipitate observed in stock solution or assay medium. | Ligand concentration exceeds its solubility limit in the chosen solvent. | Prepare stock solutions in an appropriate organic solvent like DMSO.[1] For aqueous assay buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) and does not affect cell viability. |
| Inconsistent experimental results. | Incomplete dissolution of the ligand leading to inaccurate concentrations. | Vortex or sonicate the stock solution to ensure complete dissolution. Prepare fresh dilutions for each experiment. |
Problem: Low Signal-to-Noise Ratio in Cellular Assays
| Symptom | Possible Cause | Solution |
| Weak signal from agonist stimulation. | Low receptor expression in the cell line. | Use a cell line known to express the target receptor at sufficient levels. Consider using a transient or stable transfection system to overexpress the receptor. |
| High background signal. | Non-specific binding of detection reagents. | Optimize antibody/reagent concentrations and washing steps in your assay protocol. |
| Endogenous signaling activity. | Serum-starve cells before the experiment to reduce basal signaling levels. |
Experimental Protocols
General Protocol for a cAMP Accumulation Assay
This protocol provides a general framework for measuring agonist-induced cAMP accumulation in a cell-based assay.
-
Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
PDE Inhibition: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Ligand Treatment: Add the β-adrenergic agonist at various concentrations and incubate for the optimized duration (e.g., 15-30 minutes). For antagonist studies, pre-incubate with the antagonist before adding the agonist.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Quantitative Data Summary
The following table summarizes the binding affinities of CGP 20712 and CGP 12177 for β-adrenergic receptors.
| Compound | Receptor Subtype | Reported Ki (nM) |
| CGP 20712 | β1 | 0.3[7] |
| CGP 12177 | β1 | ~2 |
| β2 | High Affinity |
Note: Ki (inhibition constant) values can vary depending on the experimental conditions and cell type used.
Visualizations
β-Adrenergic Receptor Signaling Pathway
References
- 1. CGP 11952 | 64078-09-7 [chemicalbook.com]
- 2. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rules and mechanisms governing G protein coupling selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target Effects in CRISPR-Cas9 Genome Editing: Securing Specificity | The Scientist [the-scientist.com]
- 6. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Controlling for Vehicle Effects in CGP-11952 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the experimental benzodiazepine (B76468) derivative, CGP-11952. The focus is on mitigating confounding effects from vehicles used in both in vitro and in vivo experiments to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is CGP-11952 and what is its expected mechanism of action?
CGP-11952 is an experimental triazolyl-benzaphenone that belongs to the benzodiazepine class of compounds. While specific research on CGP-11952 is limited, as a benzodiazepine, its pharmacological action is expected to be the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron, thus reducing neuronal excitability.
Q2: What are common vehicles for dissolving experimental benzodiazepines like CGP-11952?
Due to their often lipophilic nature, benzodiazepine derivatives are frequently dissolved in organic solvents for in vitro studies or formulated in more complex vehicles for in vivo administration. Common choices include:
-
In Vitro: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are frequently used to create stock solutions that are then diluted in cell culture media.
-
In Vivo: For animal studies, formulations can include aqueous solutions with co-solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or cyclodextrins to improve solubility. Suspensions in vehicles containing agents like carboxymethylcellulose (CMC) may also be used.
Q3: Why is a vehicle control group so critical in my experiments?
The vehicle itself can have biological effects that may be mistaken for the effect of CGP-11952. For example, even low concentrations of DMSO can influence cell proliferation, differentiation, and membrane properties.[1][2][3] In animal models, vehicles can cause local irritation, inflammation, or systemic effects. A vehicle control group, which receives the identical volume and concentration of the vehicle without the dissolved compound, is essential to isolate the pharmacological effects of CGP-11952.
Q4: What is the maximum concentration of DMSO I should use in my cell-based assays?
It is highly recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), and ideally at or below 0.1%.[3] However, the tolerance to DMSO can be cell-line specific. It is crucial to perform a vehicle toxicity test to determine the highest concentration of your chosen vehicle that does not affect the viability or function of your specific cells.
Q5: My vehicle control is showing a significant effect. How do I troubleshoot this?
If your vehicle control group shows a significant difference from the untreated (naïve) control group, consider the following:
-
Lower the Vehicle Concentration: The most straightforward solution is to reduce the final concentration of the vehicle in your experiment. This may require optimizing the solubility of CGP-11952.
-
Change the Vehicle: If lowering the concentration is not feasible, explore alternative solvents or vehicle formulations. For instance, if DMSO is causing issues, ethanol might be a viable alternative for in vitro work. For in vivo studies, exploring different cyclodextrin (B1172386) formulations could be beneficial.[4][5][6]
-
Acclimatize Animals: For in vivo studies, repeated dosing of the vehicle alone for a few days before the experiment can sometimes help to reduce stress responses or acute physiological reactions to the vehicle.
-
Re-evaluate Your Endpoint: Ensure that the experimental endpoint you are measuring is not known to be particularly sensitive to the vehicle you are using.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility of CGP-11952 in final media | The compound is precipitating out of solution upon dilution of the stock. | 1. Prepare a higher concentration stock solution in your organic solvent. 2. Warm the media slightly before adding the compound stock. 3. Vortex or mix thoroughly immediately after adding the stock to the media. 4. Consider using a different solvent for your stock solution. |
| High background in cell viability/toxicity assays in vehicle control | The vehicle (e.g., DMSO) is toxic to the cells at the concentration used. | 1. Perform a vehicle dose-response curve to determine the maximum non-toxic concentration. 2. Lower the final concentration of the vehicle in your assay to well below the toxic threshold. 3. Ensure the vehicle is of high purity (e.g., cell culture grade). |
| Unexpected changes in gene or protein expression in vehicle control | The vehicle is inducing cellular stress or acting as a signaling molecule. | 1. Search the literature for known effects of your vehicle on the pathways you are studying. 2. Reduce the vehicle concentration. 3. Switch to a more inert vehicle if possible. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Visible irritation or distress in animals after vehicle administration | The vehicle is causing local tissue damage or discomfort. | 1. Check the pH and osmolality of your vehicle formulation. 2. Consider a different route of administration if appropriate. 3. Use a less irritating vehicle, such as a cyclodextrin-based solution instead of a high-concentration co-solvent mix. |
| Inconsistent drug exposure (pharmacokinetics) | Poor absorption or rapid metabolism of the compound from the vehicle. | 1. Optimize the vehicle formulation to improve solubility and stability of CGP-11952. 2. Consider using absorption enhancers, such as certain cyclodextrins, if appropriate for your study.[4][5] 3. Evaluate different routes of administration. |
| Vehicle control group shows behavioral or physiological changes | The vehicle itself is causing systemic effects (e.g., sedation, altered metabolism). | 1. This underscores the absolute necessity of the vehicle control group for data interpretation. 2. If the vehicle effect is significant, it may be necessary to find an alternative formulation that is more inert. |
Experimental Protocols
Protocol 1: Determining Vehicle Tolerance in a Neuronal Cell Line
-
Cell Plating: Plate your neuronal cell line of choice in a 96-well plate at a density that will not reach confluency within 48 hours.
-
Vehicle Preparation: Prepare serial dilutions of your vehicle (e.g., DMSO) in complete cell culture media. A typical range to test would be from 2% down to 0.01% (v/v). Also, include a "media only" control.
-
Treatment: Remove the plating media from the cells and replace it with the media containing the different vehicle concentrations.
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24 or 48 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or PrestoBlue assay.
-
Data Analysis: Calculate the percentage of viable cells for each vehicle concentration relative to the "media only" control. The highest concentration of the vehicle that does not cause a significant decrease in cell viability is your maximum tolerated concentration.
Protocol 2: General Workflow for a Rodent Behavioral Study
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week, followed by handling for several days before the experiment.
-
Group Allocation: Randomly assign animals to the following groups:
-
Group 1: Naïve Control (no injection)
-
Group 2: Vehicle Control (injection of the vehicle without CGP-11952)
-
Group 3+: Treatment Groups (injection of the vehicle containing different doses of CGP-11952)
-
-
Drug/Vehicle Preparation: Prepare the CGP-11952 formulation in the chosen vehicle on the day of the experiment. Ensure the vehicle for the control group is from the same preparation batch.
-
Administration: Administer the vehicle or drug solution to the animals according to the planned route and volume.
-
Behavioral Testing: At the appropriate time point post-administration, conduct the behavioral test (e.g., elevated plus maze, open field test).
-
Data Analysis: Compare the behavioral outcomes of the treatment groups to the vehicle control group. The naïve control helps to assess the effect of the injection procedure itself.
Visualizations
Caption: GABA-A receptor signaling pathway modulated by CGP-11952.
Caption: Workflow for controlling vehicle effects in CGP-11952 experiments.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Signaling pathway downstream of GABAA receptor in the growth cone [pubmed.ncbi.nlm.nih.gov]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to GABA-B Antagonists: CGP11952 vs. Saclofen
For researchers and professionals in drug development, the selection of a suitable antagonist for the GABA-B receptor is a critical decision. This guide provides a detailed comparison of two such antagonists, CGP11952 and saclofen (B1680481), focusing on their performance backed by experimental data. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from related CGP compounds to provide a comprehensive overview.
Quantitative Comparison of Antagonist Potency
The potency of a competitive antagonist is often expressed as its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. The IC50 value, the concentration of an inhibitor that reduces the response by 50%, is another common measure of antagonist potency.
| Compound | pA2 Value | IC50 Value (µM) | Preparation | Reference |
| Saclofen | ~5.3 | 7.8 | Guinea pig ileum and rat cortical slices | [1] |
| 2-Hydroxysaclofen | 5.0 | - | Guinea pig ileum | [2] |
| 2-Hydroxysaclofen | 4.2 | - | Rat dorso-lateral septal neurones | |
| CGP 35348 | 4.5 | 34 | Rat cortical membranes | |
| CGP 36742 | 4.0 | - | Rat dorso-lateral septal neurones | |
| CGP 52432 | 6.7 | - | Rat dorso-lateral septal neurones | |
| CGP 55845A | 8.3 | - | Rat dorso-lateral septal neurones |
Signaling Pathways and Experimental Workflows
To understand the action of these antagonists, it is essential to visualize the underlying molecular pathways and the experimental setups used to characterize them.
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), by its endogenous ligand GABA initiates a signaling cascade that leads to neuronal inhibition. This is primarily achieved through the modulation of ion channels.
Experimental Workflow for Antagonist Comparison
The potency and efficacy of GABA-B antagonists are typically determined through a series of electrophysiological and binding assays. A common workflow involves measuring the antagonist's ability to block the effects of a known GABA-B agonist, such as baclofen (B1667701).
References
A Comparative Guide to the Potency of GABA-B Receptor Antagonists: CGP 55845 vs. CGP 35348
For researchers in neuroscience and drug development, selecting the appropriate pharmacological tools is critical for elucidating the complexities of neurotransmitter systems. This guide provides a detailed comparison of two widely used GABA-B receptor antagonists, CGP 55845 and CGP 35348. While the initial query referenced CGP 11952, this compound is not a well-documented GABA-B receptor antagonist, suggesting a possible typographical error. Therefore, this comparison focuses on the more scientifically relevant and well-characterized compound, CGP 35348, alongside CGP 55845.
Data Presentation: Potency at the GABA-B Receptor
The following table summarizes the quantitative data on the potency of CGP 55845 and CGP 35348, primarily expressed as IC50 values. These values represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand or a functional response mediated by the GABA-B receptor.
| Compound | Potency Metric | Value | Species/Tissue | Reference Assay |
| CGP 55845 | IC50 | 5 nM | - | Prevention of agonist binding |
| pKi | 8.35 | - | Agonist binding prevention | |
| IC50 | 130 nM | - | Inhibition of baclofen-induced responses | |
| CGP 35348 | IC50 | 34 µM | Rat cortical membranes | Radioligand binding assay |
Note: Lower IC50 and higher pKi values indicate greater potency.
Experimental Protocols
The potency values presented above are determined through various experimental methodologies. The two primary techniques are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This biochemical assay is used to determine the affinity of a compound for a specific receptor.
Objective: To measure the binding affinity (Ki) or the concentration that inhibits 50% of radioligand binding (IC50) of the antagonist to the GABA-B receptor.
Methodology:
-
Membrane Preparation: Cerebral cortex from rats is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the GABA-B receptors.
-
Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled GABA-B receptor agonist or antagonist (e.g., [³H]-GABA) and varying concentrations of the unlabeled antagonist being tested (CGP 55845 or CGP 35348).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist. The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recording
This technique measures the functional effect of an antagonist on the physiological response of a neuron to a GABA-B receptor agonist.
Objective: To determine the concentration of the antagonist required to block the effects of a GABA-B receptor agonist (e.g., baclofen) on neuronal activity.
Methodology:
-
Tissue Preparation: Brain slices, typically from the hippocampus, are prepared and maintained in an artificial cerebrospinal fluid (aCSF).
-
Recording: A microelectrode is used to record the electrical activity (e.g., postsynaptic potentials) of a single neuron.
-
Agonist Application: A known concentration of a GABA-B receptor agonist, such as baclofen, is applied to the brain slice, which typically causes a hyperpolarization of the neuronal membrane or a reduction in neurotransmitter release.[1][2]
-
Antagonist Application: The antagonist (CGP 55845 or CGP 35348) is then co-applied at various concentrations with the agonist.
-
Data Analysis: The concentration of the antagonist that reverses the effect of the agonist by 50% is determined as the IC50 value.
Mandatory Visualization
GABA-B Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the GABA-B receptor and the mechanism of action of antagonists like CGP 55845 and CGP 35348.
Caption: GABA-B receptor signaling pathway and antagonist action.
Experimental Workflow for Potency Determination
This diagram outlines the general workflow for determining the potency of a GABA-B receptor antagonist using a radioligand binding assay.
Caption: Workflow for radioligand binding assay.
References
- 1. CGP 35348 and CGP 55845A block the baclofen-induced depression of dorsal root evoked potentials in lumbar motoneurons of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonism of Baclofen's Effects at the GABA-B Receptor: A Comparative Guide
This guide provides a comparative analysis of experimental data validating the antagonism of baclofen-induced effects by selective GABA-B receptor antagonists. While the specific antagonist CGP11952 was initially queried, the available literature more prominently features other compounds from the same chemical family, such as CGP 35348. This guide will therefore focus on the principles and methodologies of validating GABA-B antagonism using data from studies on these related, well-documented antagonists as a proxy.
The primary mechanism of action for this antagonism lies in the competitive binding to the GABA-B receptor, thereby preventing the agonistic effects of baclofen (B1667701), which include neuronal hyperpolarization and inhibition of neurotransmitter release.
Data Presentation: Antagonism of Baclofen's Effects
The following table summarizes quantitative data from various experimental paradigms demonstrating the antagonistic properties of CGP compounds against baclofen.
| Experimental Model | Agonist | Antagonist | Measured Effect | Antagonist Potency (IC50/Dose) | Key Findings |
| Rat Cortical Membranes | Baclofen | CGP 35348 | Inhibition of [3H]GABA binding | IC50 = 34 µM | CGP 35348 demonstrates competitive antagonism at the GABA-B receptor binding site. |
| Neonatal Rat Spinal Cord (in vitro) | Baclofen (1-10 µM) | CGP 35348, CGP 55845A | Depression of monosynaptic excitatory postsynaptic potential (EPSP) amplitude | Not specified | Both CGP 35348 and CGP 55845A effectively blocked the baclofen-induced reduction in EPSP amplitude, suggesting antagonism at presynaptic GABA-B receptors.[1] |
| Rat Spinal Ventral Horn Neurons | Baclofen | CGP 35348 | Induction of outward currents and reduction of miniature excitatory postsynaptic current (mEPSC) frequency | Not specified | The effects of baclofen on both postsynaptic currents and presynaptic transmitter release were blocked by CGP 35348.[2] |
| Mice (in vivo) | (+/-)-Baclofen | CGP 35348 | Antinociception (hot plate, writhing tests) and motor impairment (rota-rod) | 60-100 mg/kg (i.p.) or 0.5-2.5 µg (i.c.v.) | CGP 35348 prevented both the analgesic and muscle-relaxant effects of baclofen.[3] |
| Mice (in vivo) | Baclofen (4 or 16 mg/kg, i.p.) | CGP 35348 (400 mg/kg, i.p.) | Decrease in locomotor activity and increase in forebrain dopamine (B1211576) | 400 mg/kg (i.p.) | CGP 35348 antagonized the behavioral and neurochemical effects of baclofen.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity of the antagonist to the GABA-B receptor.
-
Preparation: Crude synaptic membranes are prepared from rat whole brain or specific regions like the cortex.
-
Assay: Membranes are incubated with a radiolabeled GABA-B agonist (e.g., [3H]baclofen) and varying concentrations of the antagonist (e.g., CGP 35348).
-
Measurement: The amount of radioligand bound to the receptors is quantified using scintillation counting. Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.
-
Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
2. Electrophysiological Recording in Brain Slices:
-
Objective: To measure the effect of the antagonist on baclofen-induced changes in neuronal activity.
-
Preparation: Acute brain or spinal cord slices are prepared from rodents.
-
Recording: Whole-cell patch-clamp or intracellular recordings are performed on identified neurons (e.g., pyramidal cells, spinal motoneurons).
-
Procedure: A stable baseline of synaptic activity (e.g., EPSPs, mEPSCs) or membrane potential is recorded. Baclofen is applied to the slice to induce a response (e.g., hyperpolarization, decreased EPSP amplitude). The antagonist is then co-applied with baclofen to observe the reversal of the baclofen-induced effect.
-
Analysis: Changes in membrane potential, current amplitudes, and frequencies are measured and compared between conditions (baseline, baclofen, baclofen + antagonist).
3. In Vivo Behavioral Assays:
-
Objective: To assess the ability of the antagonist to block the physiological effects of baclofen.
-
Models: Common models include tests for antinociception (hot plate, tail-flick), motor coordination (rotarod), and locomotor activity.
-
Procedure: Animals are pre-treated with the antagonist (e.g., via intraperitoneal or intracerebroventricular injection) followed by the administration of baclofen.
-
Measurement: Behavioral responses, such as latency to respond to a thermal stimulus, time spent on a rotating rod, or distance traveled in an open field, are recorded.
-
Analysis: The performance of animals treated with both antagonist and baclofen is compared to those treated with baclofen alone and a control group.
Visualizations
Caption: GABA-B receptor signaling pathway.
Caption: Experimental workflow for validating antagonism.
References
- 1. CGP 35348 and CGP 55845A block the baclofen-induced depression of dorsal root evoked potentials in lumbar motoneurons of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of the antispasticity effects of baclofen on spinal ventral horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Specificity of CGP11952 and Other GABA-B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the GABA-B receptor antagonist CGP11952 with other commonly used antagonists. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their experimental needs, with a focus on specificity and potency. This document summarizes key quantitative data, outlines experimental methodologies for receptor binding assays, and visualizes the relevant biological pathways and experimental workflows.
Comparative Analysis of GABA-B Receptor Antagonists
Table 1: Quantitative Comparison of GABA-B Receptor Antagonists
| Compound | IC50 (nM) | Ki (nM) | Receptor Specificity | Notes |
| This compound | Data not available | Data not available | Utilized in the characterization of GABA-B receptors. | |
| CGP 55845 | 5[1] | 4.5[2] | Potent and selective GABA-B antagonist. | More than three orders of magnitude more potent than previously described antagonists.[3] |
| CGP 54626 | 4[4][5] | - | Potent and selective GABA-B antagonist. | |
| CGP 52432 | 85[6][7] | - | Potent and selective GABA-B antagonist. | |
| Saclofen | 7800[3] | - | Selective GABA-B antagonist. | |
| SCH 50911 | 1100[8][9] | - | Selective and competitive GABA-B antagonist; orally active. | No binding affinity for GABA-A receptors at concentrations up to 100 µM.[8] |
| CGP 35348 | 34000 | - | Selective, brain-penetrant GABA-B antagonist. | Higher affinity for postsynaptic versus presynaptic receptors. |
Experimental Protocols
The data presented in this guide are primarily derived from radioligand binding assays. These assays are a fundamental technique for characterizing the interaction of a compound with its receptor. Below is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.
Radioligand Binding Assay for GABA-B Receptors
Objective: To determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: A high-affinity GABA-B receptor radioligand (e.g., [³H]-CGP54626).
-
Membrane Preparation: A source of GABA-B receptors, typically crude membrane preparations from rat brain tissue or cells expressing recombinant GABA-B receptors.
-
Test Compound: The unlabeled antagonist to be tested (e.g., this compound).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
-
Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA. Resuspend the final pellet in assay buffer to a specific protein concentration.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known GABA-B ligand).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand-receptor complexes from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for determining antagonist binding affinity.
GABA-B Receptor Signaling Pathway
GABA-B receptors are metabotropic receptors that are coupled to G-proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the modulation of downstream effectors, ultimately resulting in a slow and prolonged inhibitory effect on neuronal activity. Antagonists like this compound block this activation at the receptor level.
The canonical signaling pathway involves:
-
Agonist Binding: GABA or an agonist binds to the GABA-B1 subunit of the heterodimeric receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of a coupled inhibitory G-protein (Gi/o).
-
Effector Modulation: The activated G-protein dissociates into its α and βγ subunits.
-
The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
-
-
Cellular Response: The opening of GIRK channels causes an efflux of potassium ions, leading to hyperpolarization of the postsynaptic membrane. The inhibition of VGCCs reduces the influx of calcium, which in turn decreases the release of neurotransmitters from the presynaptic terminal.
Caption: Overview of GABA-B receptor signaling cascade.
References
- 1. GPCR-G protein selectivity revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50 Calculator | AAT Bioquest [aatbio.com]
- 4. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 5. Rules and mechanisms governing G protein coupling selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 8. GABAB receptor - Wikipedia [en.wikipedia.org]
- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the GABA-B Antagonist Landscape: A Comparative Guide
For researchers and professionals in drug development, a nuanced understanding of the pharmacological tools at their disposal is paramount. This guide provides a detailed in vivo comparison of key GABA-B receptor antagonists, focusing on their performance and the experimental data that defines their utility.
Initial Clarification: The Case of CGP11952
Initial investigations into the topic revealed a critical discrepancy. The compound this compound, the initial focus of this guide, is not a GABA-B antagonist but is, in fact, an experimental benzodiazepine (B76468) derivative. A key publication describes "CGP 11.952: an experimental benzodiazepine derivative. Effects on cognitive functioning in patients with epilepsy"[1]. Benzodiazepines primarily act on GABA-A receptors, a distinct class from the G-protein coupled GABA-B receptors. Therefore, a direct functional comparison of this compound with GABA-B antagonists in the context of GABA-B receptor blockade is not pharmacologically appropriate.
This guide will instead focus on a comparative analysis of well-established and frequently cited GABA-B antagonists, providing a valuable resource for selecting the appropriate tool for in vivo research. We will explore the characteristics of prominent antagonists such as saclofen (B1680481) and phaclofen, alongside key compounds from the "CGP" series of GABA-B antagonists.
Comparative Analysis of In Vivo Efficacy
The in vivo effects of GABA-B antagonists are diverse, ranging from pro-convulsant activities to potential cognitive enhancement and antidepressant-like effects. The following tables summarize key quantitative data from in vivo studies, offering a comparative overview of their potency and observed effects.
| Compound | Animal Model | Administration Route | Effective Dose Range | Observed In Vivo Effects | Reference |
| Saclofen | Rat | Intracerebroventricular (i.c.v.) | 10-100 µg | Antagonism of baclofen-induced effects. | [2] |
| Phaclofen | Rat | Intracerebroventricular (i.c.v.) | 50-200 µg | Antagonism of baclofen-induced effects. | [3] |
| CGP 35348 | Rat | Intraperitoneal (i.p.) | 30-100 mg/kg | Blockade of postsynaptic GABA-B receptors, prevention of baclofen-induced antinociception. | [4] |
| CGP 52432 | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Promotion of hippocampal neurogenesis and improvement of cognitive impairments after cerebral ischemia. | [5] |
| CGP 55845 | Rat | Intraperitoneal (i.p.) | 1-10 mg/kg | Potent antagonism of pre- and postsynaptic GABA-B receptors. | |
| CGP 56999A | Mouse, Rat | Intraperitoneal (i.p.) | 0.6-1 mg/kg (mouse), 3 mg/kg (rat) | Pronounced convulsant features. | |
| CGP 36742 (SGS742) | Rodents | Oral | Not specified | Antidepressant-like activity, improvements in working memory and attention. | |
| CGP 51176 | Rodents | Not specified | Not specified | Antidepressant-like activity. |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the cited data, this section details the experimental protocols for key in vivo experiments.
Cognitive Function Assessment in a Mouse Model of Cerebral Ischemia
-
Animal Model: Adult male C57BL/6 mice.
-
Induction of Cerebral Ischemia: Bilateral common carotid artery occlusion (BCCAO) for 20 minutes to induce transient global cerebral ischemia.
-
Drug Administration: CGP52432 (10 mg/kg) was administered via intraperitoneal (i.p.) injection daily for 14 or 28 days, starting 24 hours after the ischemic insult.
-
Behavioral Assay (Morris Water Maze): To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. Parameters measured included escape latency (time to find the platform) and the number of crossings over the former platform location during a probe trial.
-
Neurogenesis Analysis: Immunohistochemical staining of brain sections for markers of cell proliferation (e.g., BrdU) and immature neurons (e.g., doublecortin) in the dentate gyrus of the hippocampus.
Antinociception and Motor Coordination Studies
-
Animal Model: Male albino mice.
-
Drug Administration: The GABA-B agonist baclofen (B1667701) was used to induce antinociception and motor impairment. CGP 35348 was administered intraperitoneally or intracerebroventricularly prior to baclofen.
-
Antinociception Assays:
-
Hot Plate Test: The latency of the mouse to lick its hind paw or jump on a heated surface was measured.
-
Writhing Test: The number of abdominal constrictions was counted after an intraperitoneal injection of a chemical irritant.
-
-
Motor Coordination Assay (Rotarod Test): The time a mouse was able to stay on a rotating rod was measured to assess motor coordination and muscle relaxation.
Visualizing the GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA-B receptor and the point of intervention for antagonists.
References
- 1. CGP 11.952: an experimental benzodiazepine derivative. Effects on cognitive functioning in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological profile of CGP 28238, a novel highly potent anti-inflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA requiring Boxed Warning updated to improve safe use of benzodiazepine drug class | FDA [fda.gov]
In Vitro Showdown: A Comparative Analysis of GABA-B Receptor Antagonists CGP 11952 and Phaclofen
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the in vitro pharmacological profiles of two GABA-B receptor antagonists: CGP 11952 and phaclofen (B54434). This analysis is based on available scientific literature to aid in the selection of appropriate research tools for studying the GABA-B receptor system.
Quantitative Comparison of Antagonist Potency
Data for phaclofen is available from several in vitro studies. In contrast, specific quantitative in vitro data for CGP 11952 is not present in the reviewed scientific literature, suggesting it may be a less characterized compound from the extensive CGP series of GABA-B receptor ligands. To provide a useful comparison, this guide presents the available data for phaclofen alongside data for other well-characterized and potent CGP antagonists.
| Compound | Assay Type | Preparation | Radioligand | IC50 / pA2 | Reference |
| Phaclofen | Radioligand Binding | Rat cortical membranes | [3H]-(-)-baclofen | IC50: 229 µM | [1] |
| (-)-(R)-Phaclofen | Radioligand Binding | Rat cerebellar membranes | [3H]-(R)-baclofen | IC50: 76 ± 13 µM | [2] |
| CGP 35348 | Radioligand Binding | Rat cortical membranes | Not Specified | IC50: 34 µM | [3] |
| CGP 52432 | Neurotransmitter Release | Rat cortical synaptosomes | Not Applicable | pA2: 7.70 | [1] |
| CGP 55845A | Electrophysiology | Rat hippocampal slices | Not Applicable | pA2: 8.3 | [4] |
| CGP 55845 | Radioligand Binding | Not Specified | Not Specified | IC50: 5 nM | [5] |
Note: IC50 is the half maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values and lower IC50 values indicate higher antagonist potency.
The data clearly indicates that while phaclofen was a pioneering selective GABA-B antagonist, the subsequent development of the CGP series of compounds yielded antagonists with significantly higher potency, often by several orders of magnitude. For instance, CGP 52432 was found to be approximately 1000-fold more potent than phaclofen at GABA-B autoreceptors[1]. Similarly, CGP 55845A is described as being about three orders of magnitude more potent than previously described GABA-B antagonists, which would include phaclofen[6].
Experimental Methodologies
The following are detailed protocols for key in vitro experiments typically used to characterize GABA-B receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the GABA-B receptor.
1. Membrane Preparation:
-
Rat cerebral cortex is homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed multiple times by resuspension and centrifugation in buffer to remove endogenous GABA and other interfering substances.
2. Binding Reaction:
-
A fixed concentration of a radiolabeled GABA-B receptor ligand (e.g., [3H]-(-)-baclofen or a labeled antagonist like [3H]CGP54626) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled antagonist (e.g., phaclofen or a CGP compound) are added to compete for binding with the radioligand.
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
Functional Assays: GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation, and thus can determine the antagonist properties of a compound.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, cell membranes expressing GABA-B receptors are prepared.
2. Assay Reaction:
-
Membranes are incubated in an assay buffer containing GDP, a GABA-B receptor agonist (e.g., GABA or baclofen), and the antagonist being tested (phaclofen or CGP compound) at various concentrations.
-
The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Agonist activation of the GABA-B receptor promotes the exchange of GDP for GTP on the associated G-protein, and in the presence of [35S]GTPγS, the G-protein becomes labeled. Antagonists will inhibit this agonist-induced increase in [35S]GTPγS binding.
3. Separation and Quantification:
-
The reaction is stopped, and the bound [35S]GTPγS is separated from the unbound by rapid filtration.
-
The radioactivity on the filters is measured by scintillation counting.
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is quantified to determine its potency (e.g., IC50 or pA2 value).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GABA-B receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: GABA-B receptor signaling pathway and points of antagonism.
Caption: General experimental workflow for in vitro antagonist characterization.
References
- 1. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwith.montclair.edu [researchwith.montclair.edu]
- 3. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 6. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Benzodiazepine Derivative CGP11952: A Comparative Analysis of Cognitive Effects in Epilepsy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental benzodiazepine (B76468) derivative CGP11952, focusing on its cognitive effects in patients with epilepsy. The information is based on available clinical data and presents a comparison with other benzodiazepines.
This compound, a triazolyl benzophenone, has been investigated as an experimental benzodiazepine derivative for its potential therapeutic applications.[1][2] Clinical studies have assessed its impact on the cognitive functions of individuals with epilepsy, offering insights into its unique profile compared to other drugs in its class.[1]
Quantitative Data Summary
The following table summarizes the observed cognitive effects of this compound in patients with intractable epilepsy, as reported in a key clinical study. For comparative context, the typical cognitive side effects of classical benzodiazepines are also presented.
| Cognitive Domain | This compound Performance | Classical Benzodiazepines (e.g., Diazepam, Lorazepam) |
| Information Processing Speed | Positive effect observed | Generally associated with slowing of processing speed |
| Perceptual Sensitivity | Positive effect observed | Can be impaired |
| Response Preciseness | Positive effect observed | Can be decreased |
| Reaction Time | Negative effect (increased) | Generally increased |
| Memory Consolidation | Less negative effect compared to other benzodiazepines | Known to cause significant impairment |
Experimental Protocols
The data for this compound is derived from two open-label studies involving patients with intractable epilepsy. The cognitive assessments were conducted using a computerized neuropsychological battery.[1]
Study Design:
-
Population: Patients with intractable epilepsy.
-
Intervention: Administration of this compound.
-
Assessment Tools: A computerized neuropsychological battery was used to measure various cognitive domains, including information processing speed, perceptual sensitivity, response preciseness, reaction time, and memory.[1]
-
Comparison: The cognitive effects of this compound, particularly on memory consolidation, were compared to the known effects of other benzodiazepines.[1]
Mechanism of Action: GABAergic Modulation
As a benzodiazepine derivative, this compound is understood to exert its effects through the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, producing the characteristic anxiolytic, sedative, and anticonvulsant effects of this drug class.
Below is a diagram illustrating the signaling pathway of benzodiazepines.
Caption: Mechanism of action of benzodiazepines like this compound.
Experimental Workflow: Cognitive Assessment
The following diagram outlines the typical workflow for assessing the cognitive effects of an experimental drug like this compound in a clinical trial setting.
References
Comparative Guide to On-Target Effects of GABA-B Receptor Antagonists: A Focus on CGP35348
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of the well-characterized GABA-B receptor antagonist, CGP35348, with other notable antagonists. The content is based on experimental data from peer-reviewed literature and aims to offer an objective resource for researchers in neuroscience and pharmacology.
Introduction to GABA-B Receptor Antagonism
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its effects are mediated by two main receptor types: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors that, upon activation by GABA, induce a prolonged inhibitory effect through the modulation of adenylyl cyclase and potassium and calcium channels. Antagonists of the GABA-B receptor block the action of GABA, thereby preventing this inhibitory signaling. These compounds are valuable research tools for elucidating the physiological roles of the GABA-B receptor and have potential therapeutic applications in various neurological and psychiatric disorders.
Quantitative Comparison of GABA-B Receptor Antagonists
The following table summarizes the in vitro potency of CGP35348 and two other commonly used GABA-B receptor antagonists, Saclofen and SCH 50911. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the GABA-B receptor activity in a specific assay. Lower IC50 values indicate higher potency.
| Compound | IC50 (μM) | Experimental System | Reference |
| CGP35348 | 34 | Rat cortical membranes | [1][2] |
| Saclofen | 7.8 | Rat cerebellar membranes | [3] |
| SCH 50911 | 1.1 | Not specified | [4][5] |
Signaling Pathways and Experimental Workflows
To understand the on-target effects of these antagonists, it is crucial to visualize the signaling cascade they modulate and the experimental procedures used for their characterization.
References
Cross-Validation of GABA-B Receptor Antagonist Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of findings related to GABA-B receptor antagonists, offering an objective comparison of their performance with alternative compounds. The information presented herein is supported by experimental data to aid in the selection and application of these critical research tools. The initial compound of interest, CGP11952, appears to be a typographical error, and this guide will therefore focus on a comparative analysis of well-characterized GABA-B receptor antagonists from the "CGP" series and other commonly used alternatives.
Comparative Analysis of GABA-B Receptor Antagonists
The efficacy and potency of various GABA-B receptor antagonists can be compared using key pharmacological parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes these values for several widely used antagonists, providing a quantitative basis for comparison. Lower values are indicative of higher potency and affinity.
| Compound | IC50 | Ki | Species/Tissue | Assay Type | Reference(s) |
| CGP 35348 | 34 µM | - | Rat cortical membranes | Radioligand Binding | [1][2][3] |
| CGP 52432 | 85 nM | - | Rat cerebral cortex | Radioligand Binding | |
| CGP 54626 | Low nM range | - | - | Radioligand Binding | [4][5] |
| CGP 55845 | Low nM range | - | - | Radioligand Binding | [4][5] |
| SCH 50911 | 1.1 µM | - | Rat brain | Radioligand Binding | [6] |
| 3 µM | - | Rat neocortical slices | [3H]GABA Overflow | [7] | |
| Phaclofen (B54434) | 229 µM | - | Rat cortical membranes | [3H]-(-)-baclofen Binding | [8] |
| Saclofen | - | - | - | - | |
| 2-Hydroxysaclofen | - | - | - | - |
Note: IC50 values can be influenced by experimental conditions, whereas Ki is an intrinsic measure of binding affinity. For a direct comparison, it is optimal to consider data generated under similar experimental paradigms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize GABA-B receptor antagonists.
Radioligand Binding Assay for GABA-B Receptors
This assay is fundamental for determining the binding affinity of a compound to the GABA-B receptor.
Objective: To quantify the displacement of a radiolabeled ligand from the GABA-B receptor by an unlabeled antagonist.
Materials:
-
Rat brain cortical membranes
-
[3H]GABA or other suitable radioligand (e.g., --INVALID-LINK---Baclofen)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)
-
Unlabeled antagonist (e.g., CGP 35348, SCH 50911)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and perform a series of centrifugations to isolate the membrane fraction containing the GABA-B receptors. Wash the membranes repeatedly to remove endogenous GABA.[9]
-
Binding Reaction: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 10-20 minutes at 4°C).
-
Termination: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the unlabeled antagonist to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, providing insights into the agonist or antagonist properties of a compound.
Objective: To determine the effect of a test compound on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor activation.
Materials:
-
Cell membranes expressing GABA-B receptors
-
[35S]GTPγS
-
GDP
-
GABA-B receptor agonist (e.g., baclofen)
-
Test antagonist
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
Procedure:
-
Assay Setup: In a microplate, combine the cell membranes, GDP, the GABA-B receptor agonist, and the test antagonist at various concentrations.
-
Initiation: Start the reaction by adding [35S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [35S]GTPγS binding.
-
Termination: Stop the reaction by rapid filtration.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: An antagonist will inhibit the agonist-stimulated increase in [35S]GTPγS binding. The IC50 value for the antagonist can be determined by plotting the inhibition of the agonist response against the antagonist concentration.
Visualizing Molecular Interactions and Workflows
GABA-B Receptor Signaling Pathway
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. Upon activation by GABA or an agonist, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins (Gi/o). This initiates downstream signaling cascades, primarily through the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Caption: GABA-B receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.
Caption: Workflow for a radioligand binding assay.
Logical Relationship: Agonist vs. Antagonist Action
This diagram illustrates the fundamental difference in the mechanism of action between a GABA-B receptor agonist and an antagonist at the receptor level.
Caption: Agonist vs. Antagonist mechanism of action.
References
- 1. rndsystems.com [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. CGP 35348 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 4. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. rndsystems.com [rndsystems.com]
- 7. The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B) receptor antagonist in rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of CGP11952: A Guide for Laboratory Professionals
It is imperative to note that the following procedures are general guidelines. Researchers must consult the specific Safety Data Sheet (SDS) for CGP11952 provided by the manufacturer and adhere to their institution's Environmental Health and Safety (EHS) protocols.
Core Safety and Handling Precautions
Before initiating any disposal procedures, a thorough understanding of the compound's potential hazards is essential. For benzodiazepine (B76468) derivatives, the following precautions are generally recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention.
-
Spill Management: In the event of a spill, contain the material using an inert absorbent and dispose of it as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of research chemicals like this compound should be approached systematically to ensure safety and compliance.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the specific hazards, handling, and disposal requirements for this compound.
-
Inactivation (if applicable and recommended): For certain compounds, a chemical inactivation step may be recommended to reduce its hazard level before disposal. As this compound is a benzodiazepine derivative, a common approach for this class of compounds involves degradation. However, the specific method should be dictated by the SDS.
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the quantity, and any relevant hazard warnings.
-
-
Waste Collection:
-
Use a designated, leak-proof, and compatible container for collecting this compound waste.
-
Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the ultimate authority on hazardous waste disposal. Contact them to schedule a pickup and for any specific instructions.
Experimental Protocol: General Chemical Waste Disposal
The following is a generalized protocol for preparing chemical waste for disposal. This is not a substitute for the specific instructions that will be provided in the SDS for this compound.
| Step | Procedure | Details |
| 1 | Waste Identification and Segregation | Identify the waste as this compound. Do not mix with other waste streams. |
| 2 | Container Selection | Choose a chemically resistant, sealable container appropriate for the physical state of the waste (solid or liquid). |
| 3 | Labeling | Affix a hazardous waste label to the container. Fill in all required information: Generator Name, Building/Room Number, Chemical Name (this compound), and accumulation start date. |
| 4 | Accumulation | Place the labeled container in a designated satellite accumulation area. Keep the container closed except when adding waste. |
| 5 | Request for Pickup | Once the container is full or the accumulation time limit is reached, submit a waste pickup request to your institution's EHS department. |
Logical Workflow for Chemical Disposal
The following diagram illustrates a general decision-making workflow for the proper disposal of a laboratory chemical.
By adhering to these general principles and, most importantly, the specific guidance provided in the Safety Data Sheet for this compound and by your local EHS office, you can ensure the safe and compliant disposal of this research compound, fostering a secure laboratory environment.
Navigating the Safe Handling of CGP11952: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, ensuring the safe and effective handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for the experimental β-adrenergic receptor antagonist, CGP11952. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes best practices for handling potent, powdered bioactive compounds and information pertinent to the broader class of β-adrenergic receptor antagonists.
Immediate Safety and Handling Protocols
Personnel handling this compound must adhere to stringent safety protocols to mitigate risks of exposure and ensure a controlled laboratory environment. The following procedures are based on established guidelines for handling pharmacologically active substances.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table outlines the recommended PPE for handling this compound in a powdered form and when in solution.
| Operation | Required Personal Protective Equipment (PPE) |
| Handling Powder (Weighing, Aliquoting) | - Full-face respirator with P100 (or N100) particulate filters- Chemical-resistant disposable gown or lab coat- Double-layered nitrile gloves- Safety goggles (if not using a full-face respirator)- Hairnet and shoe covers |
| Handling Solutions | - Lab coat- Nitrile gloves- Safety glasses with side shields |
Note: All PPE should be donned before entering the designated handling area and removed in a designated doffing area to prevent the spread of contamination.
Engineering Controls
To minimize inhalation exposure, all handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood with appropriate filtration.
Step-by-Step Handling and Disposal Plan
A clear, procedural approach to the handling and disposal of this compound is essential for operational safety and regulatory compliance.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of powdered this compound, from preparation to disposal.
Disposal Plan
All solid waste contaminated with this compound, including gloves, disposable gowns, and weighing papers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Disposal must be carried out in accordance with local, state, and federal regulations for chemical waste.
Understanding the Mechanism: β-Adrenergic Receptor Antagonism
This compound is classified as a β-adrenergic receptor antagonist. These compounds work by blocking the effects of catecholamines, such as adrenaline, at β-adrenergic receptors. This action can have significant physiological effects, primarily on the cardiovascular system.
Simplified Signaling Pathway of a β-Adrenergic Receptor Antagonist
The following diagram illustrates the general mechanism of action for a β-adrenergic receptor antagonist.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following represents a generalized procedure for preparing a stock solution of a powdered, small molecule inhibitor for in vitro or in vivo studies.
Objective: To prepare a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation: In a chemical fume hood, ensure all surfaces are clean and decontaminated. Don all required PPE for handling powdered compounds.
-
Weighing: Tare a sterile, pre-labeled microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of this compound powder to the tube. Record the exact weight.
-
Dissolution: Based on the molecular weight of this compound and the recorded weight, calculate the volume of DMSO required to achieve a 10 mM concentration. Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure tubes are properly sealed and labeled with the compound name, concentration, date, and initials of the preparer.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely advance their scientific inquiries involving this compound. This guidance is intended to supplement, not replace, institutional safety policies and professional judgment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
